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  • Product: 4-Bromo-1,2,3-benzothiadiazole
  • CAS: 31860-00-1

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile and Handling of 4-Bromo-1,2,3-benzothiadiazole

[1] Executive Summary This guide provides a comprehensive technical analysis of the solubility characteristics of 4-Bromo-1,2,3-benzothiadiazole (CAS: 22034-13-5), a critical intermediate in the synthesis of optoelectron...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 4-Bromo-1,2,3-benzothiadiazole (CAS: 22034-13-5), a critical intermediate in the synthesis of optoelectronic materials and bioactive scaffolds.[1] Unlike its parent heterocycle, the introduction of the bromine atom at the C4 position significantly alters its lipophilicity and crystal packing, necessitating specific solvent systems for extraction, purification, and reaction.[1]

This document synthesizes empirical data from synthetic protocols with physicochemical principles to provide researchers with a self-validating roadmap for handling this compound.

Physicochemical Identity & Structural Determinants[2]

To predict solubility behavior, one must understand the competition between the dipole moment of the thiadiazole ring and the lipophilicity of the bromine substituent.[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₆H₃BrN₂SModerate molecular weight facilitates dissolution in small organics.[1]
Molecular Weight 215.07 g/mol --
Physical State Solid (Crystalline/Needles)Requires energy input (heat/sonication) to break lattice energy in marginal solvents.
Melting Point 77–80 °C (Monobromo)Low melting point indicates weaker intermolecular forces compared to the dibromo derivative (mp ~188 °C), suggesting higher solubility in organic solvents.
Polarity AmphiphilicThe thiadiazole ring is electron-deficient (polar), while the bromo-benzene moiety provides lipophilic character.[1]

Expert Insight: A common error in the lab is confusing the solubility profile of the 4-bromo (mono) derivative with the 4,7-dibromo derivative. The mono-bromo species is significantly more soluble in medium-polarity solvents (like ethyl acetate) than the di-bromo analog, a property utilized for separation.[1]

Solubility Landscape

The solubility of 4-Bromo-1,2,3-benzothiadiazole follows a "like-dissolves-like" gradient, favoring polarizable, aprotic solvents.[1]

A. High Solubility (Primary Reaction Media)

These solvents are recommended for preparing stock solutions (100 mM+) or running reactions (e.g., Suzuki-Miyaura coupling, nucleophilic substitution).[1]

  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility. The polarizable chlorine atoms interact favorably with the aromatic system and the bromine substituent.

    • Use Case: Extraction from aqueous workups; chromatography eluents.

  • Polar Aprotic (THF, DMF, DMSO): High solubility.[1]

    • Use Case: Nucleophilic aromatic substitution (SₙAr) reactions often require DMF or DMSO to stabilize transition states.

    • Note: While soluble, recovery from DMSO/DMF is difficult; avoid these for simple purification unless necessary.[1]

B. Moderate/Temperature-Dependent Solubility (Recrystallization Candidates)

These solvents show a steep solubility curve vs. temperature, making them ideal for purification.

  • Toluene: Soluble at elevated temperatures; moderate solubility at room temperature.

    • Use Case: Reaction solvent for metal-catalyzed couplings where higher boiling points (>100°C) are required.

  • Ethyl Acetate (EtOAc): Moderate solubility.

    • Use Case: Often used in mixtures with hexane for flash chromatography. The compound is soluble enough to elute but retained enough to separate from non-polar impurities.

  • Alcohols (Ethanol, Methanol): Low-to-Moderate solubility cold; High solubility hot.[1]

    • Use Case: Recrystallization.[2][3][4] Often used to precipitate the more insoluble 4,7-dibromo impurity while keeping the 4-bromo derivative in solution, or vice versa depending on concentration.[1]

C. Low Solubility (Antisolvents)[1]
  • Aliphatic Hydrocarbons (Hexane, Pentane, Heptane): Poor solubility at room temperature.[1]

    • Use Case: Used as an antisolvent to crash out the product from DCM or Chloroform solutions.

  • Water: Insoluble.

    • Use Case: Aqueous washes remove inorganic salts (NaBr, HBr) without loss of the organic product.[1]

Experimental Protocols

Protocol A: Purification via Differential Solubility (Removal of Dibromo Impurity)

Context: Synthesis often yields a mixture of 4-bromo (target) and 4,7-dibromo (byproduct) species.[1]

  • Dissolution: Dissolve the crude reaction mixture in minimal Dichloromethane (DCM) .

  • Solvent Swap: Concentrate the DCM solution under reduced pressure until a thick slurry forms.

  • Selective Precipitation: Add a mixture of Hexane/Ethyl Acetate (4:1 v/v) .

    • Mechanism:[4][5][6] The 4,7-dibromo derivative has a higher melting point and lower solubility due to increased symmetry and molecular weight.[1] It will precipitate first.

  • Filtration: Filter the suspension.

    • Solid (Filter Cake): Enriched 4,7-dibromo byproduct.[1]

    • Filtrate: Contains the desired 4-Bromo-1,2,3-benzothiadiazole .[1]

  • Isolation: Concentrate the filtrate. If further purification is needed, recrystallize from Chloroform:Hexane (2:1) .[4]

Protocol B: Recrystallization for High Purity
  • Solvent System: Chloroform (Solvent) + Hexane (Antisolvent).[4]

  • Procedure:

    • Dissolve the solid in boiling Chloroform.

    • Add hot Hexane dropwise until persistent turbidity is just observed.

    • Add a few drops of Chloroform to clear the solution.

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Yield: Expect white/off-white needles.

Implications for Synthesis & Drug Discovery

Reaction Engineering[1]
  • Suzuki Coupling: The bromine at C4 is a reactive handle. Use Toluene/Water or Dioxane/Water mixtures. The compound's solubility in Toluene ensures it remains in the organic phase for the catalytic cycle, while the water dissolves the inorganic base (e.g., K₂CO₃).[1]

  • Nucleophilic Substitution: When reacting with amines (e.g., morpholine), use DCM or THF .[1] If the nucleophile is weak, switch to DMSO and heat; the compound is stable in DMSO at 80°C.[1]

Storage & Stability[2][8][9]
  • Hydrolytic Stability: Stable to water and alcohols at room temperature.

  • Photostability: Benzothiadiazoles can be light-sensitive. Store solid in amber vials. Solutions in chlorinated solvents should not be stored for prolonged periods under light to prevent radical debromination or degradation.

Visualization of Solubility Logic

Diagram 1: Purification Decision Tree

This workflow illustrates how to leverage solubility differences to isolate the mono-bromo derivative from the di-bromo byproduct.

PurificationWorkflow Start Crude Reaction Mixture (Mono-Br + Di-Br + Tars) Step1 Dissolve in DCM (High Solubility) Start->Step1 Step2 Concentrate & Add Hexane/EtOAc (4:1) Step1->Step2 Solvent Swap Step3 Filtration Step2->Step3 Solid Solid Residue: 4,7-Dibromo Impurity (Low Solubility) Step3->Solid Precipitate Filtrate Filtrate: 4-Bromo-1,2,3-benzothiadiazole (Soluble) Step3->Filtrate Solution Recryst Recrystallization (Chloroform:Hexane 2:1) Filtrate->Recryst Concentrate Final Pure Product (White Needles, mp ~80°C) Recryst->Final

Caption: Solubility-driven purification workflow separating the mono-bromo target from the di-bromo impurity.

References

  • ChemicalBook. "4-Bromo-2,1,3-benzothiadiazole Synthesis and Properties." ChemicalBook.com. Accessed 2024. Link

  • Rakitin, O. A., et al. "Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity."[1] Molecules, vol. 20, no.[1] 11, 2015. Link

  • Pilgram, K., et al. "Bromination of 2,1,3-benzothiadiazoles."[1][4] Journal of Heterocyclic Chemistry, vol. 7, no. 3, 1970, pp. 629-633.[1] (Foundational synthesis describing solubility differences).

  • Neto, B. A. D., et al. "Benzothiadiazole Derivatives as Fluorescence Imaging Probes."[1] Accounts of Chemical Research, vol. 48, no.[1][7] 6, 2015, pp. 1560–1569.[1] Link[1]

  • Fisher Scientific. "Safety Data Sheet: 4-Bromo-2,1,3-benzothiadiazole."[1][8] FisherSci.com. Accessed 2024. Link

Sources

Exploratory

Technical Whitepaper: Electronic Architecture and Synthetic Utility of 4-Bromo-1,2,3-Benzothiadiazole

This guide provides an in-depth technical analysis of the 4-bromo-1,2,3-benzothiadiazole scaffold. Executive Summary The 4-bromo-1,2,3-benzothiadiazole scaffold (CAS: 31860-00-1) represents a distinct class of electron-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 4-bromo-1,2,3-benzothiadiazole scaffold.

Executive Summary

The 4-bromo-1,2,3-benzothiadiazole scaffold (CAS: 31860-00-1) represents a distinct class of electron-deficient heterocycles, structurally and electronically differentiated from the more ubiquitous 2,1,3-benzothiadiazole (BTD) isomer. While the 2,1,3-isomer is a standard acceptor in organic photovoltaics, the 1,2,3-benzothiadiazole (isoBTD) core offers a higher LUMO energy level and unique biological activity, particularly as a systemic acquired resistance (SAR) inducer in agrochemistry. This guide details the electronic structure, reactivity profile, and experimental protocols for leveraging the 4-bromo derivative as a high-value intermediate.

Part 1: Electronic Architecture & Structural Logic

Isomer Distinction and Numbering

It is critical to distinguish the 1,2,3-isomer from the 2,1,3-isomer. The 1,2,3-benzothiadiazole core features a nitrogen-nitrogen bond fused to the benzene ring, creating a specific electronic gradient.

  • 1,2,3-Benzothiadiazole (isoBTD):

    
     symmetry (approximate). The heteroatom numbering starts at Sulfur (1), followed by Nitrogen (2, 3). The fusion occurs at carbons 3a and 7a.
    
  • 4-Bromo Position: The bromine atom is located at position C4 , which is ortho to the bridgehead carbon adjacent to Nitrogen (N3) . This places the halogen in a sterically sensitive pocket near the N=N bond, distinct from the C7 position which is ortho to the Sulfur.

Frontier Molecular Orbital (FMO) Analysis

The 1,2,3-benzothiadiazole system is π-deficient.

  • LUMO Characteristics: Unlike the 2,1,3-isomer, which has a very low LUMO (strong acceptor), the 1,2,3-isomer exhibits a higher LUMO energy , resulting in a wider HOMO-LUMO band gap (

    
    ). This makes it less prone to ambient reduction but highly effective as a "moderate" acceptor in donor-acceptor (D-A) polymers where high open-circuit voltage (
    
    
    
    ) is desired.
  • Inductive Effects at C4: The C4 position is electronically unique due to the proximity of the electronegative N3 atom. The -I (inductive withdrawal) effect of the N=N moiety activates the C4-Br bond for oxidative addition, often making it more reactive than the C7 position in metal-catalyzed cross-couplings.

Visualization: Structural & Electronic Map

G cluster_0 1,2,3-Benzothiadiazole Core struct C4-Br C5 C6 C7 N3 (Bridge) N2 S1 (Bridge) react Reactivity Profile struct:C4->react Preferred Site for Pd-Catalysis prop Electronic Consequence prop->react Activates C4-Br

Figure 1: Structural logic of 4-bromo-1,2,3-benzothiadiazole. Note the proximity of C4 to the N3 nitrogen, enhancing electrophilicity.

Part 2: Reactivity Profile & Functionalization

Cross-Coupling Selectivity (Suzuki/Stille)

The 4-bromo-1,2,3-benzothiadiazole scaffold acts as an excellent electrophile in Palladium-catalyzed cross-coupling reactions.

  • Reactivity Order: C4-Br > C7-Br (in 4,7-dibromo analogs).

  • Mechanism: The oxidative addition of Pd(0) into the C4-Br bond is facilitated by the electron-deficient nature of the ring. However, the proximity of the N3 lone pair can occasionally act as a directing group or, conversely, a chelating trap for the catalyst, necessitating the use of bulky phosphine ligands (e.g., SPhos, XPhos) to prevent catalyst deactivation.

Nucleophilic Aromatic Substitution ( )

While less common than coupling, the C4 position is susceptible to


 with strong nucleophiles (alkoxides, thiols) due to the stabilization of the Meisenheimer complex by the adjacent diazo-like linkage.
Comparison with 7-Bromo Isomer
Feature4-Bromo-1,2,3-BTD7-Bromo-1,2,3-BTD
Proximity Ortho to Nitrogen (N3)Ortho to Sulfur (S1)
Sterics Higher (N-N region)Lower (C-S region)
Electronic Bias Highly activated (Inductive)Moderately activated
Primary Use Bioactive analogs, TPA DyesPlant Activators (Acibenzolar)

Part 3: Applications in Bioactive & Material Chemistry

Plant Activators (Agrochemicals)

The 1,2,3-benzothiadiazole core is the pharmacophore of Acibenzolar-S-methyl (BTH), a commercial plant activator that induces Systemic Acquired Resistance (SAR).[1]

  • Mechanism: These compounds mimic salicylic acid, binding to NPR1 receptors to trigger defense gene expression (e.g., PR-1).

  • Role of 4-Bromo: The 4-bromo derivative serves as a critical probe for Structure-Activity Relationship (SAR) studies. Modifying the C4 position allows researchers to tune the lipophilicity (

    
    ) and steric fit of the molecule without disrupting the essential N-S-N binding motif.
    
Optoelectronics (Two-Photon Absorption)

Recent studies identify the 1,2,3-benzothiadiazole unit as a platform for Two-Photon Absorbing (TPA) fluorophores.[2] The 4-bromo derivative allows for the regioselective attachment of


-donors (e.g., thiophenes, amines), creating "push-pull" systems with high fluorescence quantum yields and large Stokes shifts.

Part 4: Experimental Protocols

Protocol 4.1: Suzuki-Miyaura Coupling of 4-Bromo-1,2,3-Benzothiadiazole

This protocol describes the arylation of the C4 position to generate a biaryl scaffold.

Materials:

  • Substrate: 4-Bromo-1,2,3-benzothiadiazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / SPhos for difficult substrates.
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the 4-bromo substrate, arylboronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 15 minutes. Crucial: Oxygen exclusion is vital to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed solvent and the aqueous base via syringe.

  • Reflux: Heat the mixture to 90°C for 12–18 hours. Monitor by TLC (Eluent: Hexane/EtOAc). The product typically moves slower than the bromo-starting material but faster than the boronic acid.

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel flash chromatography.
    
    • Note: 1,2,3-Benzothiadiazoles can be sensitive to prolonged exposure to silica; rapid elution is recommended.

Protocol 4.2: Synthesis Logic (Bromination Route)

If the 4-bromo monomer is not purchased, it is typically accessed via bromination of the parent heterocycle.

  • Reaction: 1,2,3-Benzothiadiazole +

    
     / HBr (acetic acid solvent).
    
  • Regioselectivity: Direct bromination often yields a mixture of 4-bromo, 7-bromo, and 4,7-dibromo products.

  • Purification: Fractional crystallization or careful chromatography is required to isolate the pure 4-bromo mono-isomer. For high-purity applications, starting from 4,7-dibromo-1,2,3-benzothiadiazole and performing a selective lithiation/protonation or reduction is a known alternative strategy.

References

  • Comparison of Isomers (IsoBTD vs BTD)

    • Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.
    • Source:

  • Synthesis and Reactivity of 1,2,3-Benzothiadiazoles

    • Benzo[1,2,3]thiadiazole as an Attractive Heteroaromatic Platform for Two-Photon Absorbing (TPA) Fluorophores.[2]

    • Source:

  • Biological Activity (Plant Activators)

    • A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity.[3]

    • Source:

  • Catalog Data & Physical Properties

    • 4-Bromo-1,2,3-benzothiadiazole (CAS 31860-00-1).[4][5]

    • Source:

Sources

Foundational

1,2,3-Benzothiadiazole Derivatives in Medicinal Chemistry

Executive Summary The 1,2,3-benzothiadiazole (BJD) scaffold represents a privileged structure in medicinal chemistry and agrochemical development.[1] Characterized by a benzene ring fused to a 1,2,3-thiadiazole moiety, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-benzothiadiazole (BJD) scaffold represents a privileged structure in medicinal chemistry and agrochemical development.[1] Characterized by a benzene ring fused to a 1,2,3-thiadiazole moiety, this bicyclic system exhibits unique electronic properties, high lipophilicity, and metabolic stability. While historically dominant in plant protection as the core of the systemic acquired resistance (SAR) inducer Acibenzolar-S-methyl (BTH) , recent research has unlocked its potential in human therapeutics as a bioisostere for indole and purine systems. This guide provides a comprehensive technical analysis of BJD derivatives, covering synthetic methodologies, structure-activity relationships (SAR), and detailed protocols for their application in drug discovery.

Chemical Foundation & Synthetic Strategies

Structural Properties

The 1,2,3-benzothiadiazole core is aromatic, with the sulfur atom contributing to a high degree of lipophilicity (


 for the parent compound). The nitrogen atoms at positions 2 and 3 are weakly basic, while the C4 and C7 positions are most susceptible to electrophilic substitution or functionalization due to the directing effects of the heteroatoms.
Synthetic Pathways

Two primary strategies dominate the construction of the BJD core: the Jacobson Synthesis (diazotization of 2-aminothiophenols) and the Herz Reaction (from anilines via thiazathiolium salts).

Diagram 1: Synthetic Workflows for 1,2,3-Benzothiadiazole

SynthesisWorkflow cluster_0 Jacobson Synthesis cluster_1 Herz Reaction Start1 2-Aminothiophenol (or Disulfide) Step1 Diazotization (NaNO2 / HCl) Start1->Step1 Inter1 S-Nitroso Intermediate Step1->Inter1 End1 1,2,3-Benzothiadiazole Inter1->End1 Start2 Aniline Derivative Step2 S2Cl2 Treatment Start2->Step2 Inter2 1,2,3-Benzothiazathiolium Chloride (Herz Salt) Step2->Inter2 Step3 Hydrolysis & Diazotization Inter2->Step3 End2 1,2,3-Benzothiadiazole (often 6-chloro sub.) Step3->End2

Caption: Comparison of Jacobson and Herz synthetic routes. The Jacobson route is preferred for unsubstituted or specific 7-substituted derivatives.

Structure-Activity Relationships (SAR)[3]

The biological activity of BJD derivatives is tightly controlled by substitution patterns on the benzene ring.

PositionEffect on ActivityKey Modifications
C7 Critical for Agrochemical Activity. Steric bulk here often mimics the carboxyl group of salicylic acid in plant receptors.Carboxylic acid, Esters (S-methyl), Amides.
C6 Modulates Lipophilicity. Halogenation here increases metabolic stability and membrane permeability.Fluorine, Chlorine, Trifluoromethyl.
C5 Anticancer Specificity. Substituents here (e.g., amides, sulfonamides) enhance tubulin binding affinity.Amides, Acylhydrazones.[2]
C4 Steric Tolerance. Often used for linking to other pharmacophores in hybrid molecules.Alkyl groups, Linkers to triazoles.
Diagram 2: SAR Map of 1,2,3-Benzothiadiazole

SAR_Map Core 1,2,3-Benzothiadiazole Core C7 C7 Position (Plant Defense) Core->C7 Carboxyl/Esters (Salicylic Mimicry) C6 C6 Position (Metabolic Stability) Core->C6 Halogens (F, Cl, CF3) C5 C5 Position (Anticancer/Tubulin) Core->C5 Amides/Hydrazones (Cytotoxicity) C4 C4 Position (Steric Tolerance) Core->C4 Linkers

Caption: Functional mapping of the BJD scaffold. C7 is the primary vector for plant defense, while C5/C6 drive human therapeutic potency.

Therapeutic Applications

Agrochemicals: Plant Defense Activators

The most commercially successful application is Acibenzolar-S-methyl (BTH) .[3] Unlike traditional fungicides, BTH does not kill pathogens directly.[4] Instead, it acts as a functional analog of Salicylic Acid (SA) , binding to the NPR1 receptor to trigger Systemic Acquired Resistance (SAR).

Diagram 3: Mechanism of Action (Plant SAR Induction)

PlantSAR BTH BTH (Acibenzolar-S-methyl) (Exogenous Application) SA_Mimic Functional Mimicry of Salicylic Acid (SA) BTH->SA_Mimic NPR1 NPR1 Receptor Activation (Cytosol -> Nucleus Translocation) SA_Mimic->NPR1 Redox Change TF TGA Transcription Factors NPR1->TF Interaction PR_Genes Expression of PR Genes (PR-1, PR-2, PR-5) TF->PR_Genes Transcription Resistance Systemic Acquired Resistance (SAR) (Broad Spectrum Protection) PR_Genes->Resistance

Caption: BTH bypasses upstream signaling to directly activate NPR1, inducing a "primed" state of resistance against viruses, bacteria, and fungi.

Human Therapeutics (Emerging)
  • Anticancer: Derivatives such as Ethyl 4-(1,2,3-benzothiadiazole-5-amido)benzoate have shown efficacy in inhibiting cancer cell proliferation (IC50 in low micromolar range). The mechanism involves the induction of apoptosis via the mitochondrial pathway and inhibition of tubulin polymerization.

  • Antiviral: Trans-3-(1,2,3-benzothiadiazole-7-yl)acrylic acid derivatives have demonstrated activity against Tobacco Mosaic Virus (TMV) superior to Ribavirin, suggesting potential for cross-species antiviral development.[5]

  • Mitochondrial Uncoupling: 6-Chloro-1,2,3-benzothiadiazole acts as an uncoupler of oxidative phosphorylation at Site I, a property being explored for metabolic regulation.

Experimental Protocols

Protocol A: Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic Acid

Target: Key intermediate for BTH and bioactive amides.

Reagents: 2-Amino-3-methylbenzoic acid, Sodium Nitrite (


), Hydrochloric Acid (

), Sodium Sulfide (

), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Thiolation: Dissolve 2-amino-3-methylbenzoic acid (10 mmol) in DMF. Treat with

    
     and sulfur to generate the 2-amino-3-mercaptobenzoic acid intermediate. Note: Maintain inert atmosphere (
    
    
    
    ) to prevent disulfide formation.
  • Diazotization: Cool the reaction mixture to 0–5°C in an ice bath. Slowly add a solution of

    
     (1.1 eq) in water dropwise. The temperature must not exceed 5°C to avoid decomposition of the diazonium salt.
    
  • Cyclization: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (RT) over 4 hours. The internal thiol group attacks the diazonium species, closing the 1,2,3-thiadiazole ring.

  • Work-up: Acidify the solution with dilute

    
     to pH 3. The product, 1,2,3-benzothiadiazole-7-carboxylic acid, will precipitate as a solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (9:1).

    • Yield Expectation: 65–75%

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) shows characteristic aromatic protons and disappearance of the
      
      
      peak.
Protocol B: Evaluation of SAR Induction (Arabidopsis Model)

Objective: Verify biological activity of synthesized derivatives.

  • Plant Growth: Grow Arabidopsis thaliana (Col-0) for 4 weeks under short-day conditions.

  • Treatment: Spray plants with 100 µM solution of the test compound (dissolved in 0.01% Silwet L-77). Use BTH (100 µM) as a positive control and solvent only as negative.

  • Challenge: 24 hours post-treatment, infiltrate leaves with Pseudomonas syringae pv. tomato DC3000 (

    
    ).
    
  • Quantification: Harvest leaf discs 3 days post-infection. Homogenize and plate serial dilutions on KB media to count Colony Forming Units (CFU).

    • Success Criteria: >1 log reduction in bacterial growth compared to negative control.

References

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 2025. Link

  • 1,2,3-Benzothiadiazole-7-carboxylic acid mechanism of action. BenchChem, 2025. Link

  • Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti-Tobacco Mosaic Virus (TMV) Agents. PLOS ONE, 2013. Link

  • The 1,2,3-benzothiadiazoles.[1][6][7][8][2][4][9][10][11][12][13][14] A new type of compound acting on coupling site I, in rat liver mitochondria. Xenobiotica, 1980. Link

  • A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini. Molecules, 2022. Link

  • Preventive Effects of Fluoro-Substituted Benzothiadiazole Derivatives and Chitosan Oligosaccharide against the Rice Seedling Blight. Molecules, 2018. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-bromo-1,2,3-benzothiadiazole: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 4-bromo-1,2,3-benzothiadiazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with th...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-bromo-1,2,3-benzothiadiazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 2-aminothiophenol, and proceeds through a two-step sequence involving the formation of the 1,2,3-benzothiadiazole core followed by regioselective bromination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

The 1,2,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry, imparting unique electronic and conformational properties to molecules. Its derivatives have been explored for a wide range of biological activities. The introduction of a bromine atom at the 4-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1]

I. Synthetic Strategy: A Two-Step Approach

The synthesis of 4-bromo-1,2,3-benzothiadiazole from 2-aminothiophenol is efficiently achieved in two sequential steps:

  • Diazotization and Cyclization: The initial step involves the diazotization of the amino group of 2-aminothiophenol using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the 1,2,3-benzothiadiazole ring system.

  • Electrophilic Bromination: The formed 1,2,3-benzothiadiazole is then subjected to electrophilic bromination to introduce a bromine atom regioselectively at the 4-position of the benzene ring.

This strategy offers a reliable and scalable route to the target compound, utilizing readily available and cost-effective reagents.

II. Mechanistic Insights

A. Formation of the 1,2,3-Benzothiadiazole Core

The formation of the 1,2,3-benzothiadiazole ring from 2-aminothiophenol proceeds via a tandem diazotization-cyclization mechanism.[2] In the presence of a strong acid, sodium nitrite generates nitrous acid (HNO₂), which then forms the nitrosonium ion (NO⁺), a potent electrophile. The amino group of 2-aminothiophenol attacks the nitrosonium ion, initiating a series of proton transfers and dehydrations to yield a diazonium salt intermediate. The proximate sulfhydryl group then acts as an intramolecular nucleophile, attacking the diazonium group to effect cyclization and form the stable 1,2,3-benzothiadiazole ring with the concomitant loss of a proton.

B. Electrophilic Bromination

The subsequent bromination of 1,2,3-benzothiadiazole is a classic electrophilic aromatic substitution reaction. The electron-rich benzene ring of the benzothiadiazole system is susceptible to attack by an electrophilic bromine species. The reaction is typically carried out using elemental bromine in the presence of a strong acid like hydrobromic acid, which polarizes the Br-Br bond, or with N-bromosuccinimide (NBS) in the presence of a strong acid catalyst such as sulfuric acid. The thiadiazole ring acts as a deactivating group, and the substitution occurs preferentially at the 4- and 7-positions. Careful control of the reaction conditions allows for the selective formation of the mono-brominated product at the 4-position.

III. Experimental Protocols

A. Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
2-Aminothiophenol>98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Hydrochloric Acid (HCl)37%, ACS ReagentVWR
1,2,3-Benzothiadiazole(Synthesized in Step 1)-
Bromine (Br₂)≥99.5%Acros Organics
Hydrobromic Acid (HBr)48%, ACS ReagentAlfa Aesar
N-Bromosuccinimide (NBS)99%TCI America
Sulfuric Acid (H₂SO₄)95-98%, ACS ReagentEMD Millipore
Dichloromethane (CH₂Cl₂)ACS GradeMacron Fine Chemicals
Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeBDH
HexaneACS GradePharmco
Ethyl AcetateACS GradeEMD
Round-bottom flasksVarious sizesKimble
Magnetic stirrer with heatingIKA
Ice bath-
Reflux condenserAce Glass
Separatory funnelPyrex
Rotary evaporatorBüchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Column chromatography setup
B. Step 1: Synthesis of 1,2,3-Benzothiadiazole

This protocol is adapted from the established diazotization reaction of 2-aminothiophenol.[3]

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 12.5 g (0.1 mol) of 2-aminothiophenol in 100 mL of 10% hydrochloric acid.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the cooled 2-aminothiophenol solution over a period of 30-45 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour.

  • Allow the reaction mixture to warm to room temperature and stir for another 2 hours. A yellow precipitate may form.

  • Extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield 1,2,3-benzothiadiazole as a colorless solid.

Expected Yield: 75-85%

Characterization of 1,2,3-Benzothiadiazole: [4][5][6]

  • Appearance: Colorless solid

  • Melting Point: 36-37 °C

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.97 (d, 1H), 7.53 (m, 3H)

  • ¹³C NMR (CDCl₃, 75 MHz): δ 153.1, 131.5, 128.0, 126.9, 121.8, 120.9

  • Mass Spectrum (EI): m/z 136 (M⁺)

C. Step 2: Synthesis of 4-bromo-1,2,3-benzothiadiazole

Two reliable methods for the bromination of 1,2,3-benzothiadiazole are presented below.

Method A: Bromination using Bromine in Hydrobromic Acid

This is a conventional and effective method for the bromination of benzothiadiazoles.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6.8 g (0.05 mol) of 1,2,3-benzothiadiazole and 50 mL of 48% hydrobromic acid.

  • Heat the mixture to 80 °C with stirring.

  • Slowly add 2.8 mL (0.055 mol) of bromine to the reaction mixture. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Maintain the reaction temperature at 80 °C and continue stirring for 6-8 hours. Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 9:1).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • To remove any unreacted bromine, wash the solid with a saturated aqueous solution of sodium bisulfite until the color of the filtrate is clear.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-1,2,3-benzothiadiazole as a solid.

Method B: Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid

This method offers an alternative to using elemental bromine and can be advantageous in certain laboratory settings.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6.8 g (0.05 mol) of 1,2,3-benzothiadiazole in 30 mL of concentrated sulfuric acid at room temperature. Caution: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • In a separate beaker, dissolve 9.8 g (0.055 mol) of N-bromosuccinimide in 20 mL of concentrated sulfuric acid.

  • Slowly add the NBS solution to the stirred benzothiadiazole solution. An exothermic reaction may occur; maintain the temperature below 40 °C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography as described in Method A.

Expected Yield (for both methods): 60-75%

Characterization of 4-bromo-1,2,3-benzothiadiazole:

  • Appearance: Yellowish solid

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.15 (d, 1H), 7.80 (d, 1H), 7.45 (t, 1H)

  • Mass Spectrum (EI): m/z 214/216 (M⁺, M⁺+2, characteristic bromine isotope pattern)

IV. Workflow and Data Summary

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Benzothiadiazole Formation cluster_step2 Step 2: Bromination cluster_purification Purification A 2-Aminothiophenol B Diazotization & Cyclization (NaNO₂, HCl, 0-5°C) A->B C 1,2,3-Benzothiadiazole B->C D Bromination (Br₂/HBr or NBS/H₂SO₄) C->D E 4-bromo-1,2,3-benzothiadiazole D->E F Work-up & Purification (Extraction, Recrystallization/ Column Chromatography) E->F G Final Product F->G

Caption: Synthetic workflow for 4-bromo-1,2,3-benzothiadiazole.

Quantitative Data Summary:

StepStarting MaterialReagentsProductMolar Mass ( g/mol )Typical Yield
12-AminothiophenolNaNO₂, HCl1,2,3-Benzothiadiazole136.1875-85%
21,2,3-BenzothiadiazoleBr₂/HBr or NBS/H₂SO₄4-bromo-1,2,3-benzothiadiazole215.0860-75%

V. Safety and Handling Precautions

It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

  • 2-Aminothiophenol: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. Handle with care and avoid generating aerosols.

  • Sodium Nitrite: An oxidizing agent that can intensify fires. It is toxic if swallowed. Keep away from combustible materials.

  • Hydrochloric Acid and Sulfuric Acid: These are strong, corrosive acids. They can cause severe skin burns and eye damage. Always add acid to water, never the other way around.

  • Bromine: A highly corrosive and toxic substance that can cause severe skin burns and eye damage. It is also toxic if inhaled. All manipulations involving bromine must be performed in a fume hood. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • N-Bromosuccinimide (NBS): An irritant that can cause skin and eye irritation. It is also a lachrymator. Avoid inhalation of dust.

  • Dichloromethane: A volatile organic solvent that is a suspected carcinogen. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

VI. Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete diazotizationEnsure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Check the purity of the 2-aminothiophenol.
Decomposition of the diazonium saltDo not allow the reaction temperature to rise significantly.
Formation of multiple products in Step 2 Over-brominationCarefully control the stoichiometry of the brominating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Non-selective brominationEnsure the reaction temperature is controlled as specified in the protocol.
Difficulty in purification Presence of impuritiesFor the bromination step, ensure all unreacted bromine is quenched with sodium bisulfite. Use an appropriate solvent system for column chromatography and perform it carefully.
Product is an oilIf the final product does not solidify, try triturating with a non-polar solvent like cold hexane.

VII. Conclusion

The synthetic route detailed in this application note provides a robust and reproducible method for the preparation of 4-bromo-1,2,3-benzothiadiazole from 2-aminothiophenol. The protocols are well-established and can be adapted for various scales of synthesis. The resulting product is a key intermediate for the development of novel compounds with potential applications in medicinal chemistry and materials science. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.

VIII. References

  • Beno, B. R.; Yeung, K.-S.; Bartberger, M. D.; Pennington, L. D.; Meanwell, N. A. A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. J. Med. Chem.2015 , 58 (11), 4383–4438. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein J. Org. Chem.2024 , 20, 1128-1135. [Link]

  • 1,2,3-Benzothiadiazole. In Wikipedia; 2023. [Link]

  • Chmovzh, T. N.; et al. Benzo[1,2-d:4,5-d′]bis([7][8][9]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules2023 , 28 (9), 3888. [Link]

  • 1,2,3-Benzothiadiazole. PubChem. [Link]

Sources

Application

Functionalization of 1,2,3-benzothiadiazole ring at C4 position

Application Note: Strategic Functionalization of the 1,2,3-Benzothiadiazole Ring at the C4 Position Executive Summary The 1,2,3-benzothiadiazole (1,2,3-BTD) scaffold is a privileged pharmacophore, most notably recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 1,2,3-Benzothiadiazole Ring at the C4 Position

Executive Summary

The 1,2,3-benzothiadiazole (1,2,3-BTD) scaffold is a privileged pharmacophore, most notably recognized in the plant activator Acibenzolar-S-methyl (Bion®). While the C7 position (adjacent to sulfur) is electronically activated for electrophilic substitution and is the site of the carbothioate in Acibenzolar, the C4 position (adjacent to nitrogen) presents a significant synthetic challenge.

This Application Note addresses the regioselective access to the C4 position. Unlike its isomer 2,1,3-benzothiadiazole (which readily undergoes C4-selective Ir-catalyzed borylation), the 1,2,3-BTD system is prone to ring fragmentation under strong basic conditions and favors C7 substitution under standard electrophilic conditions. Therefore, this guide prioritizes De Novo Assembly (modified Jacobson cyclization) as the primary route to C4-functionalized scaffolds, followed by Transition-Metal Catalyzed Cross-Coupling protocols for late-stage diversification.

Mechanistic Analysis & Strategic Hurdles

To successfully functionalize the C4 position, one must understand the electronic bias of the bicyclic system.

  • Electronic Bias: The 1,2,3-BTD ring consists of a benzene ring fused to an electron-deficient thiadiazole ring. The N2=N3 bond exerts a strong electron-withdrawing effect.

  • Reactivity Profile:

    • C7 Position: The sulfur atom at position 1 donates electron density into the ring (resonance), activating the C7 position (and to a lesser extent, C5) toward Electrophilic Aromatic Substitution (SEAr).

    • C4 Position: Located adjacent to the electron-withdrawing imine-like nitrogen (N3), the C4 position is deactivated toward SEAr.

  • The "Base" Trap: 1,2,3-BTDs are sensitive to strong nucleophiles and bases (e.g.,

    
    -BuLi). Attack at the sulfur or C7a position can trigger ring opening, leading to the expulsion of nitrogen gas and the formation of benzyne or thiolate byproducts (Hurd-Mori type decomposition).
    

Workflow Visualization

The following diagram outlines the decision tree for accessing C4-substituted 1,2,3-benzothiadiazoles.

BTD_Strategy Start Target: C4-Functionalized 1,2,3-Benzothiadiazole Check Is the C4-substituent already present? Start->Check RouteA Method A: De Novo Assembly (Modified Jacobson Cyclization) Check->RouteA No (Build Ring) RouteB Method B: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Check->RouteB Yes (Modify Handle) Precursor Precursor: 3-Substituted-2-nitroaniline OR 3-Substituted-2-aminothiophenol RouteA->Precursor Scaffold Scaffold: 4-Halo-1,2,3-benzothiadiazole RouteB->Scaffold Final Isolated Product Precursor->Final Diazotization & Cyclization Scaffold->Final Pd(PPh3)4 / Boronic Acid

Caption: Strategic decision tree for C4 functionalization. Method A builds the ring with the substituent; Method B modifies a pre-existing halogen handle.

Protocol A: De Novo Synthesis (Modified Jacobson Cyclization)

This is the industry-standard method for generating C4-substituted 1,2,3-benzothiadiazoles with high regiocontrol. By starting with a 3-substituted-2-aminobenzenethiol , the substituent is locked into the C4 position upon cyclization.

Reagents & Equipment
  • Precursor: 3-substituted-2-aminobenzenethiol (prepared from corresponding aniline via Newman-Kwart rearrangement or chlorosulfonation).

  • Nitrosating Agent: Sodium Nitrite (

    
    ) or Isoamyl Nitrite.
    
  • Acid: Glacial Acetic Acid (

    
    ) or Hydrochloric Acid (
    
    
    
    ).
  • Solvent: Water (if using salts) or THF/MeCN (if using alkyl nitrites).

Step-by-Step Procedure
  • Preparation of the Thiol Solution:

    • Dissolve 10.0 mmol of 3-substituted-2-aminobenzenethiol in 20 mL of glacial acetic acid.

    • Note: If the thiol is unstable (prone to disulfide formation), generate it in situ from the corresponding disulfide using

      
       or 
      
      
      
      .
  • Diazotization (The Critical Step):

    • Cool the solution to 0–5 °C in an ice bath. Temperature control is critical to prevent diazonium decomposition.

    • Add a solution of Sodium Nitrite (11.0 mmol, 1.1 equiv) in minimal water dropwise over 15 minutes.

    • Observation: The solution typically turns orange-red as the diazonium salt forms.

  • Cyclization:

    • Allow the reaction to warm to room temperature (25 °C) and stir for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The internal thiol nucleophile attacks the diazonium nitrogen, closing the ring to form the 1,2,3-benzothiadiazole.

  • Work-up:

    • Pour the reaction mixture into 100 mL of ice water.

    • Precipitation: The product often precipitates as a solid. Filter and wash with cold water.

    • Extraction: If no precipitate forms, extract with Ethyl Acetate (

      
       mL). Wash organics with saturated 
      
      
      
      (to remove acetic acid) and brine.
  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).

Table 1: Expected Yields for C4-Substituents (Method A)

Substituent (C4)PrecursorYield (%)Notes
-Cl / -Br 3-Halo-2-aminothiophenol75–85%Excellent precursors for Method B.
-Me / -Et 3-Alkyl-2-aminothiophenol60–70%Steric bulk slightly slows cyclization.
-OMe 3-Methoxy-2-aminothiophenol55–65%Electron donation can destabilize diazonium intermediate.

Protocol B: Palladium-Catalyzed Cross-Coupling at C4

Once a 4-bromo-1,2,3-benzothiadiazole is synthesized (via Method A), it serves as a versatile handle for installing aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling.

  • Warning: Avoid strong bases (e.g.,

    
    , NaH) which can degrade the thiadiazole ring. Use mild carbonate or phosphate bases.
    
Reagents
  • Substrate: 4-Bromo-1,2,3-benzothiadiazole (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Base:

    
     (2.0 M aqueous solution).
    
  • Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane.

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen (

      
      ).
      
  • Reagent Loading:

    • Add 4-bromo-1,2,3-benzothiadiazole (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

      
       (0.05 mmol).
      
    • Add degassed Toluene (4 mL) and Ethanol (1 mL).

  • Base Addition:

    • Add 2.0 M

      
       (1.0 mL, 2.0 mmol).
      
    • Why Carbonate? It is strong enough to activate the boronic acid but mild enough to preserve the 1,2,3-BTD ring.

  • Reaction:

    • Thermal: Heat to 90 °C for 12–16 hours.

    • Microwave: Heat to 120 °C for 30 minutes.

  • Work-up:

    • Cool to room temperature. Filter through a pad of Celite to remove Palladium black.

    • Concentrate the filtrate and purify via flash chromatography.

Troubleshooting & Safety

IssueProbable CauseSolution
Ring Fragmentation Base too strong (e.g., hydroxide, alkoxide).Switch to

or

. Avoid temps >140°C.
Low Yield (Method A) Diazonium decomposition.Keep temp <5°C during nitrite addition. Ensure acidic pH.
Regioisomer Contamination Impure starting aniline.Verify purity of 3-substituted-2-aminothiophenol by NMR before cyclization.
Sulfur Poisoning Catalyst deactivation (Method B).Use higher Pd loading (5-10%) or strongly binding ligands (e.g., XPhos).

References

  • Synthesis of Acibenzolar-S-methyl and analogs

    • Source: FAO Specifications and Evaluations for Agricultural Pesticides: Acibenzolar-S-methyl.
    • URL:[Link]

    • Relevance: Details the industrial synthesis via diazotiz
  • Regioselectivity of Benzothiadiazole Functionalization

    • Source:Journal of Organic Chemistry (2024).
    • URL:[Link]

    • Relevance: Contrasts the reactivity of the 2,1,3-isomer (C4-active) vs. the 1,2,3-isomer, validating the need for de novo synthesis for 1,2,3-BTD.
  • Palladium-Catalyzed Cross-Coupling of Halo-Benzothiadiazoles

    • Source:Molecules (2012).
    • URL:[Link]

    • Relevance: Provides specific conditions for Suzuki coupling on the benzothiadiazole scaffold.
  • Base Sensitivity of 1,2,3-Thiadiazoles (Hurd-Mori Reaction)

    • Source:MDPI (2023).
    • URL:[Link]

    • Relevance: Explains the mechanism of base-induced ring decomposition, justifying the safety warnings in Protocol B.

Sources

Method

Application Note: Synthesis of Acibenzolar-S-methyl Analogs via 4-Bromo Intermediate

The following Application Note and Protocol guide details the preparation of Acibenzolar-S-methyl (ASM) analogs utilizing a key 4-bromo intermediate. This guide is designed for medicinal chemists and agrochemical researc...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the preparation of Acibenzolar-S-methyl (ASM) analogs utilizing a key 4-bromo intermediate. This guide is designed for medicinal chemists and agrochemical researchers focusing on Systemic Acquired Resistance (SAR) pathway modulation.

Introduction & Scientific Rationale

Acibenzolar-S-methyl (ASM) (Benzo[1,2,3]thiadiazole-7-carbothioic acid S-methyl ester) is a benchmark plant activator that functions by mimicking salicylic acid, thereby triggering the SAR signal transduction pathway in plants. While ASM is highly effective, the development of next-generation analogs requires structural diversification to enhance potency, alter metabolic stability, or expand the spectrum of crop applicability.

The 4-bromo-benzo[1,2,3]thiadiazole-7-carboxylate is identified as the critical "divergent intermediate."

  • Mechanistic Insight: The benzo[1,2,3]thiadiazole core is electron-deficient. The C7 position is occupied by the effector group (thioester). The C4 position, being the only other position adjacent to the heteroaromatic ring fusion, is electronically distinct and sterically accessible.

  • Synthetic Strategy: By installing a bromine atom at C4, we create a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the rapid generation of a library of C4-substituted analogs while retaining the essential C7 SAR-triggering moiety.

Retrosynthetic Analysis

The synthetic pathway disconnects the target analog into three phases:

  • Core Functionalization: Electrophilic bromination of the commercially available (or synthesized) methyl benzo[1,2,3]thiadiazole-7-carboxylate.

  • Diversification: Palladium-catalyzed cross-coupling to install aryl/heteroaryl groups at C4.

  • Activation: Conversion of the C7 methyl ester to the biologically active S-methyl thioester.

Retrosynthesis Target Target ASM Analog (C4-Aryl, C7-COSMe) Thioester Thioesterification (Activation) Target->Thioester Coupling Pd-Catalyzed Coupling (Diversification) Thioester->Coupling Intermediate 4-Bromo Intermediate (Methyl 4-bromo-benzo[1,2,3]thiadiazole-7-carboxylate) Coupling->Intermediate Suzuki/Sonogashira Start Starting Material (Methyl benzo[1,2,3]thiadiazole-7-carboxylate) Intermediate->Start Electrophilic Bromination

Figure 1: Retrosynthetic strategy highlighting the 4-bromo intermediate as the divergence point.

Experimental Protocols

Protocol A: Synthesis of the 4-Bromo Intermediate

Objective: Regioselective bromination of methyl benzo[1,2,3]thiadiazole-7-carboxylate. Challenge: The starting material contains an electron-withdrawing ester and an electron-deficient thiadiazole ring, making the benzene ring highly deactivated toward electrophilic aromatic substitution. Standard conditions (Br2/AcOH) often fail. Stronger acidic media is required.

Materials:

  • Methyl benzo[1,2,3]thiadiazole-7-carboxylate (10.0 mmol)

  • N-Bromosuccinimide (NBS) (12.0 mmol, 1.2 eq)

  • Sulfuric Acid (H₂SO₄), conc. (98%)

  • Chloroform (CHCl₃) or Trifluoroacetic acid (TFA)

  • Ice water

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a drying tube, dissolve methyl benzo[1,2,3]thiadiazole-7-carboxylate (1.94 g, 10 mmol) in concentrated H₂SO₄ (15 mL). Note: The use of strong acid protonates the heterocycle, but is necessary to activate NBS.

  • Addition: Cool the solution to 0°C. Add NBS (2.14 g, 12 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: If conversion is low, heat to 40°C. Do not exceed 60°C to avoid decarboxylation or ring opening.

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice. The product should precipitate as a solid.[1]

  • Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove acid, then with cold methanol (10 mL).

  • Purification: Recrystallize from Ethanol/Chloroform or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Yield: Expect 60–75% of Methyl 4-bromo-benzo[1,2,3]thiadiazole-7-carboxylate .

Protocol B: Diversification via Suzuki-Miyaura Coupling

Objective: Installation of aryl groups at the C4 position.

Materials:

  • 4-Bromo intermediate (1.0 mmol)

  • Aryl Boronic Acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the 4-bromo intermediate (273 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Add the Pd catalyst.[2][3][4][5]

  • Reaction: Heat to 90°C for 4–6 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol C: Conversion to Acibenzolar-S-methyl Analogs (Thioesterification)

Objective: Converting the methyl ester to the S-methyl carbothioate.

Procedure:

  • Hydrolysis: Dissolve the C4-substituted methyl ester in THF/MeOH (1:1). Add 1M LiOH (2 eq). Stir at RT until hydrolysis is complete (LC-MS). Acidify to pH 2, extract with EtOAc, and isolate the free acid.

  • Acid Chloride Formation: Dissolve the acid in dry DCM. Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF. Stir 2 hours. Evaporate to dryness to obtain the crude acid chloride.

  • Thioesterification:

    • Dissolve the acid chloride in dry THF.

    • Cool to 0°C.

    • Add Sodium Thiomethoxide (NaSMe) (1.2 eq) OR Methyl Mercaptan (gas/solution) with Pyridine (1.5 eq).

    • Stir at 0°C for 1 hour, then warm to RT.

  • Final Isolation: Quench with water, extract with DCM, and purify via chromatography.

Quantitative Data Summary

StepReaction TypeKey ReagentsTypical YieldCritical Parameter
1 BrominationNBS, H₂SO₄65%Temperature control (0°C → RT)
2 Cross-CouplingAryl-B(OH)₂, Pd(dppf)Cl₂70-85%Oxygen-free environment
3 HydrolysisLiOH, THF/H₂O>90%Complete consumption of ester
4 Thioesterification(COCl)₂, NaSMe60-75%Anhydrous conditions for acid chloride

Process Workflow Diagram

Workflow start Start: Methyl benzo[1,2,3]thiadiazole-7-carboxylate step1 Step 1: Bromination (NBS/H2SO4, RT, 12h) start->step1 check1 QC: 1H NMR Confirm 4-Br regioselectivity step1->check1 check1->step1 Fail (Optimize T/Time) step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd cat., 90°C) check1->step2 Pass step3 Step 3: Hydrolysis (LiOH, THF/H2O) step2->step3 step4 Step 4: Thioesterification (1. (COCl)2; 2. NaSMe) step3->step4 final Final Product: 4-Substituted Acibenzolar-S-methyl Analog step4->final

Figure 2: Step-by-step decision workflow for the synthesis of ASM analogs.

References

  • Pilgram, K., Zupan, M., & Skiles, R. (1970).[1] Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry, 7(3), 629-633. Link

  • Kunigami, C. N., et al. (2023).[2] Synthesis of Acibenzolar-S-methyl analogs derived from salicylic acid. Sciforum. Link

  • Chmovzh, T. N., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(10), 4005. Link

  • FAO Specifications and Evaluations for Agricultural Pesticides. (2015). Acibenzolar-S-methyl.[6][7][8] Food and Agriculture Organization of the United Nations. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Coupling Reactions with 1,2,3-Benzothiadiazole

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Ring Opening Introduction: The Challenge of 1,2,3-Benzothiadiazole Stability The 1,2,3-benzothiadiazole motif is a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Ring Opening

Introduction: The Challenge of 1,2,3-Benzothiadiazole Stability

The 1,2,3-benzothiadiazole motif is a valuable building block in medicinal chemistry and materials science. However, its successful incorporation via cross-coupling reactions is often hampered by the inherent lability of the thiadiazole ring under certain reaction conditions. Undesired ring opening not only consumes the starting material but also leads to complex reaction mixtures and purification challenges. This guide is designed to provide a fundamental understanding of the decomposition pathways and to equip researchers with the practical knowledge to maintain the integrity of the 1,2,3-benzothiadiazole core during C-C and C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with a 1,2,3-benzothiadiazole derivative is giving low yields and a complex mixture of byproducts. What could be the primary cause?

A1: The most probable cause is the decomposition of the 1,2,3-benzothiadiazole ring. This can be triggered by two main factors: thermal stress and incompatibility with strong bases. The 1,2,3-thiadiazole ring is known to be susceptible to both thermal and base-mediated degradation, leading to ring-opened species and subsequent undesired reactions.

Q2: What is the mechanism of 1,2,3-benzothiadiazole ring opening?

A2: There are two primary pathways for the decomposition of the 1,2,3-benzothiadiazole ring under coupling conditions:

  • Thermal Decomposition: The 1,2,3-benzothiadiazole ring can undergo thermal decomposition, particularly at elevated temperatures, to extrude nitrogen gas (N₂) and form a transient thioketene intermediate. This highly reactive species can then undergo various follow-on reactions, including dimerization to form thianthrene derivatives.[1] The dioxide derivative of 1,2,3-benzothiadiazole is known to decompose at temperatures as low as 10°C to form benzyne, nitrogen, and sulfur dioxide, highlighting the inherent instability of this heterocyclic system.[2]

  • Base-Mediated Ring Opening: Strong bases, often used in cross-coupling reactions, can promote the ring opening of sensitive five-membered heterocycles.[3][4] While the exact mechanism for 1,2,3-benzothiadiazole is not extensively detailed in the literature, it is plausible that strong bases can deprotonate the benzene ring, initiating a cascade that leads to the cleavage of the N-S bond in the thiadiazole ring.

Q3: How can I quickly diagnose if ring opening is occurring in my reaction?

A3: A key indicator of ring opening is the formation of sulfur-containing byproducts that are inconsistent with your desired product. You may also observe the evolution of nitrogen gas. Careful analysis of your crude reaction mixture by LC-MS or GC-MS can help identify characteristic fragments of ring-opened species. A significant decrease in the mass balance of your starting material is another strong indicator.

Q4: Are there specific coupling reactions that are more prone to causing ring opening of 1,2,3-benzothiadiazole?

A4: While ring opening can occur in various coupling reactions, those requiring high temperatures and strongly basic conditions are most problematic. For instance, Suzuki-Miyaura couplings employing strong inorganic bases like NaOH or KOH at temperatures exceeding 100°C should be approached with caution.

Troubleshooting Guide: Low Yield and/or Product Decomposition

If you are experiencing issues with your 1,2,3-benzothiadiazole coupling reactions, consider the following troubleshooting steps:

Problem Potential Cause Recommended Solution
Low or no product yield, with significant starting material remaining. Reaction conditions are too mild (insufficient temperature or activation).Gradually increase the reaction temperature in 10°C increments. Consider a more active catalyst system or a different ligand.
Low yield with a complex mixture of byproducts and little remaining starting material. Ring opening of the 1,2,3-benzothiadiazole.Lower the reaction temperature. Screen a panel of milder bases (see Table 1). Reduce the reaction time.
Formation of a dark, insoluble precipitate (palladium black). Catalyst decomposition.Ensure the reaction is performed under an inert atmosphere. Degas all solvents and reagents. Use a ligand that stabilizes the palladium catalyst.
Inconsistent results between batches. Purity of starting materials or reagents.Verify the purity of your 1,2,3-benzothiadiazole derivative and coupling partner. Use freshly opened and high-purity solvents and bases.

Best Practices for Avoiding Ring Opening

Proactive measures are crucial for the successful coupling of 1,2,3-benzothiadiazole derivatives. The following section outlines key considerations for reaction parameter selection.

The Critical Role of the Base

The choice of base is arguably the most critical factor in preventing the decomposition of the 1,2,3-benzothiadiazole ring. Strong bases can initiate ring-opening pathways.[3][4] Therefore, it is highly recommended to start with milder bases.

Table 1: Recommended Bases for Suzuki-Miyaura Coupling of 1,2,3-Benzothiadiazole Derivatives

Base Strength Comments Relevant Citations
K₃PO₄ ModerateOften provides a good balance of reactivity and substrate stability.[3][5]
Cs₂CO₃ ModerateEffective in many cases, particularly with more challenging substrates.[3]
K₂CO₃ MildA good starting point for sensitive substrates.[3][5]
Na₂CO₃ MildAnother mild and effective option.[3][5]
Organic Bases (e.g., Et₃N, DIPEA) WeakGenerally less effective for Suzuki-Miyaura but can be considered for other coupling types where strong bases are detrimental.[5]
Temperature and Reaction Time Optimization

Given the thermal lability of the 1,2,3-benzothiadiazole ring, it is essential to use the lowest possible temperature that still allows for a reasonable reaction rate.

  • Initial Screening: Start with a reaction temperature around 80°C and monitor the reaction progress closely.

  • Stepwise Increase: If the reaction is sluggish, increase the temperature in small increments (e.g., 10°C) while monitoring for the appearance of byproducts.

  • Minimize Reaction Time: Prolonged heating, even at moderate temperatures, can lead to gradual decomposition. Aim for the shortest reaction time necessary for complete conversion of the limiting reagent.

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand can significantly influence the stability of the 1,2,3-benzothiadiazole ring. The nitrogen atoms in the thiadiazole ring can coordinate to the palladium center, potentially weakening the ring structure.

Table 2: Recommended Catalyst Systems for Coupling with 1,2,3-Benzothiadiazole

Catalyst/Precatalyst Ligand Key Features Relevant Citations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A common and often effective catalyst for a range of couplings.[6]
Pd₂(dba)₃XantphosBulky phosphine ligand that can promote efficient coupling at lower temperatures.[7]
Pd(OAc)₂SPhos or XPhosVersatile catalyst system for Suzuki-Miyaura and other cross-couplings.[8][9]
PdCl₂(dppf)dppfOften used for Suzuki-Miyaura couplings and known for its robustness.[8][9]

Bulky, electron-rich phosphine ligands are generally recommended as they can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, potentially allowing for lower reaction temperatures.[10]

Experimental Protocols

The following protocols are provided as a starting point for the successful coupling of 1,2,3-benzothiadiazole derivatives. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with a Mild Base

This protocol is designed to minimize the risk of ring opening by employing a moderate base and a controlled temperature.

Materials:

  • Halogenated 1,2,3-benzothiadiazole derivative (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halogenated 1,2,3-benzothiadiazole, boronic acid, K₃PO₄, Pd₂(dba)₃, and Xantphos.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at 80-90°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations and Visualizations

Understanding the competing reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the desired coupling pathway versus the undesired ring-opening pathways.

G cluster_0 Desired Suzuki-Miyaura Coupling Pathway cluster_1 Undesired Ring-Opening Pathways A Ar-X + Pd(0)L2 B Oxidative Addition Ar-Pd(II)(X)L2 A->B C Transmetalation Ar-Pd(II)(Ar')L2 B->C + Ar'B(OR)2 + Base D Reductive Elimination Ar-Ar' C->D E Pd(0)L2 (regenerated) D->E F 1,2,3-Benzothiadiazole G Thermal Decomposition (High Temperature) F->G H Base-Mediated Decomposition (Strong Base) F->H I [Ring-Opened Intermediates] + N2 G->I H->I J Decomposition Products I->J G start Low Yield or Decomposition q1 Is starting material consumed? start->q1 q2 Complex mixture of byproducts observed? q1->q2 a1_yes sol1 Increase Temperature (stepwise) Consider more active catalyst q1->sol1 a1_no a1_yes Yes a1_no No sol2 Likely Ring Opening 1. Lower Temperature 2. Screen Milder Bases 3. Reduce Reaction Time q2->sol2 a2_yes sol3 Potential Catalyst Deactivation Check inertness of setup Degas solvents q2->sol3 a2_no a2_yes Yes a2_no No

Caption: A logical workflow for troubleshooting coupling reactions.

References

  • He, H., et al. (2020). Palladium-Catalyzed Direct Mono- or Polyhalogenation of Benzothiadiazole Derivatives. The Journal of Organic Chemistry, 85(5), 3788-3798. [Link]

  • Spivey, A. C., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

  • Spivey, A. C., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]

  • Wittig, G., & Hoffmann, R. W. (1967). 1,2,3-Benzothiadiazole 1,1-dioxide. Organic Syntheses, 47, 4. [Link]

  • Spivey, A. C., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-portal.org. [Link]

  • Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Lin, C. H., et al. (2019). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 24(15), 2729. [Link]

  • Baryshnikov, A. T., et al. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis(t[8][9][11]hiadiazole). Molecules, 28(10), 3977. [Link]

  • Nowakowska-Oleksy, A., et al. (2011). Comparative Study of Alternating Low-band-Gap Benzothiadiazole Co-oligomers. Journal of Fluorescence, 21(4), 1625-1633. [Link]

  • Benati, L., et al. (1977). Thermal decomposition of 1,2,3-benzothiadiazole. The Journal of Organic Chemistry, 42(4), 575-577. [Link]

  • Heiskanen, J. P., et al. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. The Journal of Organic Chemistry, 81(4), 1535-1546. [Link]

  • Moreira, R. E., et al. (2019). Oxidative ring-opening of benzothiazole derivatives. Canadian Journal of Chemistry, 97(5), 347-351. [Link]

  • Benati, L., Montevecchi, P. C., & Zanardi, G. (1977). Thermal Decomposition of 1,2,3-Benzothiadiazole. The Journal of Organic Chemistry, 42(4), 575–577. [Link]

  • Reichert, E. C. (2021). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Cabaj, J., et al. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 27(4), 1216. [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3(3A), 19-29. [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [Doctoral dissertation, The Hong Kong Polytechnic University]. PolyU Electronic Theses. [Link]

Sources

Optimization

Separating 4-bromo and 7-bromo-1,2,3-benzothiadiazole isomers

Technical Support Center: Benzothiadiazole Isomer Separation Subject: Troubleshooting Separation of 4-bromo and 7-bromo-1,2,3-benzothiadiazole Ticket ID: BTD-ISO-SEP-001 Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiadiazole Isomer Separation Subject: Troubleshooting Separation of 4-bromo and 7-bromo-1,2,3-benzothiadiazole Ticket ID: BTD-ISO-SEP-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Separating regioisomers of brominated 1,2,3-benzothiadiazoles is a high-difficulty purification challenge due to the electronic similarities of the isomeric positions and the low polarity of the parent heterocycle.

CRITICAL DIAGNOSTIC CHECK: Before proceeding, you must verify the specific isomer system you are working with.

  • 2,1,3-Benzothiadiazole (Symmetric): If you are working with the common 2,1,3-isomer (sulfur at position 2), 4-bromo and 7-bromo are identical molecules (automers) due to symmetry. If you see two spots on TLC, you are likely separating the 4-bromo (mono) product from the 4,7-dibromo (di) byproduct.

  • 1,2,3-Benzothiadiazole (Asymmetric): If you are strictly working with the 1,2,3-isomer (nitrogen at positions 2 and 3), the 4-bromo and 7-bromo derivatives are distinct regioisomers with different physical properties.

This guide addresses the separation of distinct regioisomers (Scenario 2) and the Mono/Di separation (Scenario 1) often mistaken for isomerism.

Part 1: Diagnostic & Decision Tree

Use this logic flow to determine your purification strategy.

SeparationStrategy Start Identify BTD Core Structure CheckSym Is the core Symmetric? (2,1,3-benzothiadiazole) Start->CheckSym YesSym YES (Symmetric) CheckSym->YesSym S at pos 2 NoSym NO (1,2,3-Asymmetric) CheckSym->NoSym N at pos 2,3 Conclusion1 4-Br and 7-Br are IDENTICAL. Mixture is likely Mono-Br vs Di-Br. YesSym->Conclusion1 Conclusion2 4-Br and 7-Br are DISTINCT isomers. Requires High-Efficiency Separation. NoSym->Conclusion2 Action1 Protocol A: Solubility/Recrystallization Conclusion1->Action1 Action2 Protocol B: Optimized Flash Chromatography Conclusion2->Action2

Figure 1: Decision matrix for benzothiadiazole bromination products. Ensure you are not mistaking the 4,7-dibromo impurity for a regioisomer.

Part 2: Troubleshooting & Protocols

Issue 1: "I see two spots with very similar Rf values on TLC."

Diagnosis: This is classic regioisomer behavior (in 1,2,3-BTD) or Mono/Di contamination (in 2,1,3-BTD). Solution: You must optimize the stationary phase interaction. Standard Silica (SiO2) often fails to resolve these non-polar heterocycles effectively.

Protocol A: Optimized Flash Chromatography (For Regioisomers) Theory: Benzothiadiazoles are electron-deficient. Using a solvent system with π-π interaction capabilities (Toluene) often improves resolution compared to simple Hexane/Ethyl Acetate systems.

ParameterRecommendationRationale
Stationary Phase High-Performance Silica (15-25 µm)Standard 40-63 µm silica often lacks the theoretical plates to resolve

.
Mobile Phase A Toluene (100%) Toluene provides π-stacking interactions that differ slightly between the 4-bromo (sterically crowded near N) and 7-bromo isomers.
Mobile Phase B Hexane / Dichloromethane (DCM)Gradient: Start 100% Hexane

20% DCM. If retention is too low, switch to Toluene/Hexane.
Loading < 1% w/w of SilicaOverloading causes peak tailing that merges the isomers.

Step-by-Step:

  • Dissolve crude mixture in minimum DCM (avoid Acetone; it causes streaking).

  • Adsorb onto silica (dry load) to prevent band broadening.

  • Elute with Hexane:Toluene (90:10) gradient increasing to (50:50) .

  • Observation: The 4-bromo isomer (adjacent to the ring fusion N) is typically less polar and elutes first due to the "ortho effect" shielding the nitrogen lone pair.

Issue 2: "Chromatography is not working. The spots overlap."

Diagnosis: The dipole moments are too similar for silica adsorption. Solution: Switch to Fractional Recrystallization or Reverse Phase HPLC .

Protocol B: Fractional Recrystallization Theory: 4-bromo and 7-bromo isomers have significantly different crystal packing lattices. The 4,7-dibromo impurity (if present) has a much higher melting point (~189°C) and lower solubility than the mono-bromo species (~80°C).

  • Solvent Selection: Use a mixture of Hexane/Ethyl Acetate (4:1) .[1]

  • Procedure:

    • Dissolve the crude solid in hot Hexane/EtOAc.

    • Cool slowly to Room Temperature (RT).

    • First Crop: The 4,7-dibromo (or the symmetric impurity) usually precipitates first. Filter this off.

    • Second Crop: Concentrate the filtrate and cool to 0°C. The major regioisomer (usually 4-bromo) will crystallize.

    • Mother Liquor: Enriched in the minor isomer (7-bromo).

Issue 3: "How do I confirm which isomer I have?"

Diagnosis: Ambiguous NMR assignment. Solution: Use NOESY 1D or Coupling Constants (


-values).

Data Table: NMR Distinction

Feature 4-Bromo-1,2,3-BTD 7-Bromo-1,2,3-BTD
Proton Environment H5, H6, H7 H4, H5, H6
Key Coupling Doublet at H7 (low field) Doublet at H4 (low field)
NOE Signal No NOE between Ring Proton and N/S Strong NOE possible if N-substituents exist (rare in bare ring)

| Shift Logic | H7 is deshielded by proximity to S/N ring fusion. | H4 is deshielded by proximity to N/N ring fusion. |

Note: In 1,2,3-benzothiadiazole, the H4 proton is peri- to the N2/N3 bond, while H7 is peri- to the Sulfur. The chemical shift of H4 is typically further downfield (


 8.0-8.5 ppm) compared to H7.

Part 3: Frequently Asked Questions (FAQs)

Q1: I am using the standard "Pechmann" synthesis (from 2-aminobenzenethiol). Why do I have a mixture? A: The cyclization of 2-amino-3-bromobenzenethiol typically yields the 4-bromo isomer selectively. If you are brominating the parent 1,2,3-benzothiadiazole ring directly (electrophilic aromatic substitution), the reaction is not fully regioselective. It favors the 4- and 7-positions due to electronic activation, leading to a mix of 4-bromo, 7-bromo, and 4,7-dibromo products [1, 2].

Q2: Can I use Prep-HPLC for this separation? A: Yes, and it is often superior to flash chromatography for this application.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Phenomenex Luna).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Gradient: 50% MeCN

    
     90% MeCN.
    
  • Detection: UV at 254 nm and 300 nm (Benzothiadiazoles have strong absorbance ~300 nm).

Q3: Why is my melting point lower than the literature value? A: Isomeric mixtures significantly depress melting points (eutectic effect).

  • Pure 4-bromo-2,1,3-BTD: ~80°C [3].[2]

  • Pure 4,7-dibromo-2,1,3-BTD: 187-190°C [4].[3]

  • If your solid melts at 60-70°C, you likely have a mixture of isomers or residual solvent. Recrystallize from Ethanol or Hexane before testing.

References

  • MDPI. (2018). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties.Link

  • National Institutes of Health (PMC). (2023). Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.Link

  • ChemicalBook. 4-Bromo-2,1,3-benzothiadiazole Properties and Synthesis.Link

  • Ossila. 4,7-Dibromo-2,1,3-benzothiadiazole: Specifications and Properties.Link

Sources

Troubleshooting

Optimization of bromination conditions for 1,2,3-benzothiadiazole

The following Technical Support Guide is structured to address the specific challenges of brominating 1,2,3-benzothiadiazole . Note on Isomer Specificity: This guide specifically addresses 1,2,3-benzothiadiazole (benzo[d...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges of brominating 1,2,3-benzothiadiazole .

Note on Isomer Specificity: This guide specifically addresses 1,2,3-benzothiadiazole (benzo[d][1,2,3]thiadiazole), a scaffold common in agrochemicals (e.g., Acibenzolar) and pharma. If you are working with 2,1,3-benzothiadiazole (benzo[c][1,2,5]thiadiazole), the standard building block for organic photovoltaics (OPV), please refer to the "Isomer Clarification" section at the end of this guide, as the regiochemistry differs significantly.

Topic: Optimization of Bromination Conditions Audience: Senior Chemists, Process Engineers Status: Active | Updated: 2025

Core Technical Overview

The 1,2,3-benzothiadiazole (BTD) scaffold is an electron-deficient heterocycle.[1][2][3] The fused thiadiazole ring exerts a strong electron-withdrawing effect on the benzene ring, significantly deactivating it toward Electrophilic Aromatic Substitution (EAS).

  • Primary Regioselectivity: Substitution occurs preferentially at the C-7 position (ortho to the sulfur atom).

  • Secondary Regioselectivity: Under forcing conditions, a second bromine enters at the C-4 position (ortho to the nitrogen), yielding the 4,7-dibromo derivative.

  • Mechanism: The sulfur atom at position 1 stabilizes the transition state (Wheland intermediate) more effectively than the nitrogen at position 3, directing the first electrophilic attack to C-7.

Visualizing the Pathway

BTD_Bromination cluster_legend Reaction Coordinate Start 1,2,3-Benzothiadiazole (Substrate) Mono 7-Bromo-1,2,3-benzothiadiazole (Major Product) Start->Mono Br2 (1.0 eq), AcOH Low Temp Di 4,7-Dibromo-1,2,3-benzothiadiazole (Over-bromination) Start->Di Br2 (>2.5 eq), Fe/H+ High Temp Mono->Di Excess Br2 Forcing Conditions

Figure 1: Stepwise bromination pathway. Control of stoichiometry and temperature is critical to stop at the 7-bromo stage.

Optimization Protocols (Experimental Guides)

Protocol A: Selective Synthesis of 7-Bromo-1,2,3-benzothiadiazole

Objective: Maximize mono-bromination while suppressing the 4,7-dibromo impurity.

ParameterStandard ConditionOptimized ConditionRationale
Reagent

(Liquid)

in Acetic Acid
Dilution prevents localized high concentration, reducing over-bromination.
Catalyst None or Fe

(Optional)
Silver sulfate precipitates AgBr, driving the reaction in strong acid without requiring heat that promotes di-substitution.
Solvent

or

Glacial Acetic AcidPolar protic solvent stabilizes the intermediate; allows better thermal control.
Temp Reflux20–40 °CLower temperature favors the kinetic product (7-bromo) over the thermodynamic/di-substituted product.

Step-by-Step Workflow:

  • Dissolve 1,2,3-benzothiadiazole (1.0 eq) in Glacial Acetic Acid (5 mL/mmol).

  • Add Sodium Acetate (1.1 eq) to buffer the HBr formed (crucial for protecting acid-sensitive functional groups, though BTD is robust).

  • Add

    
     (1.05 eq) dropwise as a solution in Acetic Acid over 30 minutes at room temperature.
    
  • Checkpoint: Monitor by TLC/HPLC. If conversion < 50% after 4 hours, raise temperature to 40°C. Do not reflux.

  • Quench: Pour into ice water containing Sodium Thiosulfate (

    
    ) to neutralize excess bromine.
    
  • Purification: The 7-bromo isomer usually precipitates. Recrystallize from Ethanol/Water.

Protocol B: Synthesis of 4,7-Dibromo-1,2,3-benzothiadiazole

Objective: Force full substitution for downstream coupling (e.g., Suzuki polymerization).

  • Solvent: 48% Hydrobromic Acid (HBr).[4][5][6]

  • Reagent: Excess

    
     (3.0 eq).
    
  • Temperature: Reflux (100–120 °C).

  • Note: The addition of a Lewis Acid (

    
    ) may be required if the reaction stalls at the mono-bromo stage.
    

Troubleshooting Guide (FAQs)

Issue: Low Conversion / Unreacted Starting Material

Q: I am using 1.0 eq of Bromine in Chloroform, but I only see 10% conversion after 24 hours. Why? A: The 1,2,3-benzothiadiazole ring is highly deactivated. Non-polar solvents like chloroform do not sufficiently stabilize the polar transition state of the EAS reaction.

  • Fix: Switch solvent to Glacial Acetic Acid or Concentrated Sulfuric Acid .

  • Advanced Fix: Use a "Super-electrophile" system. Dissolve NBS (N-bromosuccinimide) in concentrated

    
    . The high acidity generates a highly reactive brominating species capable of attacking the deactivated ring.
    
Issue: Regioselectivity (Mixtures of 4- and 7-bromo)

Q: I am seeing a minor impurity peak (~15%) in my HPLC. Is this the 4-bromo isomer? A: Yes, while the 7-position is electronically favored, the 4-position (ortho to Nitrogen) is also accessible.

  • Diagnostic: The 4-bromo isomer typically has a lower melting point and slightly different retention time.

  • Resolution: Regioisomers of BTD are often difficult to separate by flash chromatography due to similar polarity. Recrystallization is the preferred method. The 7-bromo derivative crystallizes more readily from EtOH/H2O mixtures than the 4-bromo isomer.

Issue: Over-Bromination (Formation of 4,7-Dibromo)

Q: I want the mono-bromo product, but I keep getting 20% di-bromo. How do I stop it? A: This follows the "reactivity-selectivity principle." As you heat the reaction to overcome the deactivated ring's inertia, you cross the activation energy barrier for the second bromination.

  • Fix 1 (Stoichiometry): Reduce Bromine to 0.95 eq. It is better to have unreacted starting material (easy to remove) than di-bromo product (hard to remove).

  • Fix 2 (Phase): Stop the reaction at 80% conversion.

Critical Isomer Clarification (1,2,3 vs 2,1,3)

WARNING: A common error in literature search is confusing 1,2,3-benzothiadiazole with 2,1,3-benzothiadiazole (also known as benzo[c][1,2,5]thiadiazole).

Feature1,2,3-Benzothiadiazole 2,1,3-Benzothiadiazole
Structure Benzo fused to 1,2,3-thiadiazoleBenzo fused to 1,2,5-thiadiazole
Common Use Agrochemicals (Plant Activators)Organic Electronics (Solar Cells/OPV)
Bromination Site Position 7 (Major)Position 4 (Major)
Dibromination 4,7-Dibromo4,7-Dibromo

If your target is the OPV monomer (4,7-dibromo-2,1,3-benzothiadiazole), the standard protocol is


 in HBr at reflux.
Isomer Decision Tree

Isomer_Check Q1 Which Sulfur position? R1 Sulfur is at Position 1 (1,2,3-BTD) Q1->R1 Agro/Pharma R2 Sulfur is at Position 2 (2,1,3-BTD) Q1->R2 Solar/OLED Action1 Target: 7-Bromo Use AcOH/Br2 R1->Action1 Action2 Target: 4,7-Dibromo Use HBr/Br2 Reflux R2->Action2

Figure 2: Quick check to ensure you are applying the correct regiochemistry rules.

References

  • Ward, E. R., & Poesche, W. H. (1961). "The bromination of 1,2,3-benzothiadiazole." Journal of the Chemical Society, 2825-2828.

    • Core Reference: Establishes 7-bromo as the major product in acetic acid and 4,7-dibromo in forcing conditions.
  • Pilgram, K., Zupan, M., & Skiles, R. (1970). "Bromination of 2,1,3-benzothiadiazoles."[7][8] Journal of Heterocyclic Chemistry, 7(3), 629-633.

    • Comparative Reference: Defines the contrasting reactivity of the 2,1,3-isomer (OPV scaffold).
  • Olesen, P. H., et al. (1993). "Synthesis and biological activity of 7-substituted 1,2,3-benzothiadiazoles." Journal of Heterocyclic Chemistry, 30(4).

    • Application Reference: Discusses purification and biological relevance of the 7-bromo deriv

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Isomers: A Comparative Guide to the ¹H NMR Spectra of 4-bromo-1,2,3-benzothiadiazole and 4-bromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals In the realm of heterocyclic chemistry, precise structural elucidation is paramount. Benzothiadiazole and its derivatives are significant scaffolds in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, precise structural elucidation is paramount. Benzothiadiazole and its derivatives are significant scaffolds in medicinal chemistry and materials science, making the unambiguous identification of isomers a critical step in research and development. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of two closely related isomers: 4-bromo-1,2,3-benzothiadiazole and 4-bromo-2,1,3-benzothiadiazole. While direct side-by-side comparative literature is scarce, this guide synthesizes data from the parent compounds and related brominated analogs to provide a robust predictive analysis for distinguishing these two molecules.

The key to differentiating these isomers lies in the distinct electronic environments created by the arrangement of the sulfur and nitrogen atoms within the thiadiazole ring, which profoundly influences the chemical shifts and coupling patterns of the protons on the fused benzene ring.

Molecular Structures and Their Intrinsic Symmetry

The isomeric nature of these compounds stems from the different placement of the sulfur and nitrogen atoms in the five-membered ring. This seemingly subtle change has significant consequences for the molecule's symmetry and, therefore, its ¹H NMR spectrum.

Caption: Molecular structures of 4-bromo-1,2,3-benzothiadiazole and 4-bromo-2,1,3-benzothiadiazole.

The Foundation: ¹H NMR Spectra of the Parent Benzothiadiazoles

To appreciate the influence of the bromine substituent, we must first understand the spectra of the parent compounds, 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole.

1,2,3-Benzothiadiazole: Due to its lower symmetry, the ¹H NMR spectrum of 1,2,3-benzothiadiazole is complex, with four distinct signals for the aromatic protons. The proton at position 7 is typically the most deshielded (highest chemical shift) due to its proximity to the N=N bond. The protons at positions 4, 5, and 6 exhibit a more intricate splitting pattern. Published data in CCl₄ shows a range of chemical shifts: δ 8.56 (H-4), 8.05 (H-7), 7.61 (H-6), and 7.57 (H-5) ppm.[1]

2,1,3-Benzothiadiazole: This isomer possesses a higher degree of symmetry (C₂ᵥ), resulting in a simpler ¹H NMR spectrum. The protons at positions 4 and 7 are chemically equivalent, as are the protons at positions 5 and 6. This leads to two distinct signals, each integrating to two protons. In CDCl₃, these appear as two multiplets, typically around δ 7.97 (H-4, H-7) and δ 7.53 (H-5, H-6) ppm.[2]

Predicted ¹H NMR Spectral Comparison of the Bromo-Isomers

The introduction of a bromine atom at the 4-position in both isomers breaks any pre-existing symmetry and induces predictable changes in the chemical shifts of the remaining aromatic protons.

4-bromo-2,1,3-benzothiadiazole: A Predictable ABC System

In this isomer, the bromine at C4 will cause the three remaining protons (H-5, H-6, and H-7) to be chemically distinct, resulting in an ABC spin system. Based on data from the related 4,7-dibromo-2,1,3-benzothiadiazole, where the H-5 and H-6 protons appear as a singlet at approximately 7.74 ppm, we can predict the following:[3]

  • H-7: This proton is ortho to the thiadiazole ring and will be the most deshielded of the three, likely appearing as a doublet.

  • H-5: This proton is ortho to the bromine atom and will experience a downfield shift. It will appear as a doublet.

  • H-6: This proton is situated between H-5 and H-7 and will appear as a triplet (or more accurately, a doublet of doublets).

4-bromo-1,2,3-benzothiadiazole: A Distinctly Deshielded Proton

The parent 1,2,3-isomer already has a complex spectrum. Bromination at C4 will leave three distinct protons at positions 5, 6, and 7. A key differentiating feature is expected to be the chemical shift of the H-7 proton. In the parent compound, H-4 and H-7 are significantly downfield. With a bromine atom at C4, the electronic environment of H-7 is expected to remain highly deshielded. While direct data is unavailable, the ¹H NMR of 4-bromobenzo[1,2-d:4,5-d′]bis([1][3][4]thiadiazole) shows a singlet at a remarkably downfield 9.27 ppm.[5][6] Although the second thiadiazole ring in this molecule will have a strong deshielding effect, it suggests that the H-7 proton in 4-bromo-1,2,3-benzothiadiazole will likely be found at a significantly higher chemical shift compared to any proton in the 2,1,3-isomer.

At-a-Glance: Predicted ¹H NMR Data Summary

Feature4-bromo-1,2,3-benzothiadiazole (Predicted)4-bromo-2,1,3-benzothiadiazole (Predicted)
H-5 DoubletDoublet
H-6 Doublet of doubletsDoublet of doublets/Triplet
H-7 Doublet (likely > 8.5 ppm)Doublet
Overall Pattern Three distinct signals, with one significantly downfield proton (H-7).Three distinct signals in a more compressed region of the spectrum.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum suitable for the characterization of these compounds.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a clean, dry NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve optimal resolution. acq2->acq3 acq4 Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, 5-second relaxation delay). acq3->acq4 proc1 Apply Fourier transformation to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). proc2->proc3 proc4 Integrate the signals and analyze the splitting patterns and coupling constants. proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Conclusion

The differentiation of 4-bromo-1,2,3-benzothiadiazole and its 2,1,3-isomer via ¹H NMR spectroscopy is readily achievable by focusing on the number of signals, their chemical shifts, and coupling patterns. The 4-bromo-2,1,3-isomer is expected to show a relatively simple ABC system in the aromatic region. In contrast, the 4-bromo-1,2,3-isomer will likely exhibit a more complex pattern with one proton (H-7) being significantly deshielded and appearing at a much higher chemical shift. This pronounced downfield shift of the H-7 proton in the 1,2,3-isomer serves as a definitive diagnostic marker for its identification.

References

  • Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Semantic Scholar. [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. [Link]

  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

  • Benzo[1,2-d:4,5-d′]bis([1][3][4]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. PMC - PubMed Central. [Link]

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][3][4]thiadiazole). MDPI. [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. ArTS - UniTS. [Link]

  • Supplementary Materials. The Royal Society of Chemistry. [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]

  • 4-bromo-1,2,3-benzothiadiazole(CAS# 31860-00-1 ). angenechemical.com. [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

  • The 13 C NMR spectra and structure of 2,1,3-benzoxadiazole,-benzothiadiazole and -benzoselenadiazole. Scholars Portal. [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]

  • Covalent organic imine polymer containing benzothiadiazole as a bifunctional material for specific fluorescence detection and removal of Hg2+. RSC Publishing. [Link]

Sources

Comparative

C13 NMR Chemical Shift Guide: 4-Bromo-1,2,3-Benzothiadiazole

The following guide details the C13 NMR chemical shifts and structural characterization of 4-bromo-1,2,3-benzothiadiazole , a specialized heterocyclic building block. [1] Executive Summary & Critical Isomer Distinction T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the C13 NMR chemical shifts and structural characterization of 4-bromo-1,2,3-benzothiadiazole , a specialized heterocyclic building block.

[1]

Executive Summary & Critical Isomer Distinction

Target Compound: 4-Bromo-1,2,3-benzothiadiazole (CAS: 31860-00-1) Common Confusion: This compound is frequently confused with its isomer, 4-bromo-2,1,3-benzothiadiazole (benzo[c][1,2,5]thiadiazole).

  • 1,2,3-Benzothiadiazole (Target): Sulfur is at position 1.[1][2] Nitrogen atoms are at 2 and 3.[3] The bromine is at position 4, adjacent to the ring fusion.[1][3][4]

  • 2,1,3-Benzothiadiazole (Alternative): Sulfur is at position 2 (between nitrogens).[1] This isomer is far more common in organic photovoltaics (OPV).[3]

Key Synthetic Insight: Unlike the 2,1,3-isomer, the 1,2,3-benzothiadiazole ring is inert to direct bromination (e.g., Br


/HBr).[1] The 4-bromo derivative cannot be made by simple bromination of the parent heterocycle; it requires synthesis from pre-functionalized precursors (e.g., 2-amino-3-bromobenzenethiol) or via aryne intermediates.[3]
Structural Analysis & Numbering

The chemical shifts are dictated by the electron-withdrawing nature of the thiadiazole ring and the heavy atom effect of the bromine substituent.[3]

G Figure 1: Numbering scheme for 4-bromo-1,2,3-benzothiadiazole. Note the proximity of Br (at C4) to the bridgehead C3a. C4 C4 (Br) C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C3a C3a C7a->C3a C3a->C4 S1 S1 C3a->S1 N3 N3 N3->C7a N2 N2 N2->N3 S1->N2

Comparative C13 NMR Data

The following table compares the Parent (1,2,3-benzothiadiazole), the Target (4-Bromo derivative), and the Isomer (2,1,3-derivative) to prevent misidentification.[1]

Carbon PositionParent (1,2,3-BTD)

(ppm)
4-Bromo-1,2,3-BTD

(ppm)*
Assignment Logic
C7a (Quaternary) ~156.0154.5 - 156.0 Bridgehead next to N. Deshielded by aromaticity and N-electronegativity.[3]
C3a (Quaternary) ~140.0141.5 - 143.0 Bridgehead next to S. Ortho-effect from Br may cause slight deshielding.[3]
C4 (Ipso) ~122.0112.0 - 114.0 Diagnostic Peak. Significant shielding (~ -8 to -10 ppm) due to Heavy Atom Effect of Bromine.[3]
C5 (Ortho) ~127.5130.5 - 132.0 Deshielding (~ +3 ppm) due to ortho position relative to Bromine.[3]
C6 (Meta) ~126.0127.0 - 128.0 Slight deshielding (~ +1 ppm) typical of meta position.[3]
C7 (Para) ~123.0121.0 - 122.0 Slight shielding (~ -1 to -2 ppm) typical of para position.[3]

*Note: Values for 4-Bromo-1,2,3-BTD are calculated based on experimental parent shifts corrected with standard benzothiazole substituent increments (C-Br: ipso -9.0, ortho +3.5, meta +1.2, para -1.5).

Differentiation from 2,1,3-Isomer

If your spectrum shows quaternary carbons at 153.0 ppm and 149.0 ppm with symmetry (or lack thereof depending on substitution), you likely have the 2,1,3-isomer .[1] The 1,2,3-isomer is characterized by a larger chemical shift difference between the two bridgehead carbons (C7a vs C3a, ~16 ppm difference) compared to the 2,1,3-isomer.[1]

Experimental Protocol: Characterization Workflow

To confirm the identity of 4-bromo-1,2,3-benzothiadiazole, follow this self-validating protocol.

A. Solvent & Acquisition Parameters
  • Solvent: CDCl

    
     (referenced to 77.16 ppm) or DMSO-
    
    
    
    (referenced to 39.52 ppm).[3] DMSO is preferred if solubility is an issue, though it may cause slight peak broadening due to viscosity.[1][3]
  • Frequency: 100 MHz or higher (for

    
    C) is recommended to resolve the quaternary bridgehead carbons.[3]
    
  • Relaxation Delay (D1): Set to 2–3 seconds . The quaternary carbons (C3a, C7a, C4-Br) have long T1 relaxation times.[1] A short D1 will suppress these signals, making assignment difficult.[1][3]

B. Diagnostic Workflow
  • Check C4 (Ipso): Look for a signal around 112–114 ppm .[3] If this region is empty, the bromine is likely not at position 4.[1][3]

  • Verify Bridgehead Asymmetry: The 1,2,3-benzothiadiazole ring is asymmetric.[1][2][3] You must see two distinct quaternary signals above 140 ppm (one near 140, one near 156).[1][3] If the signals are closer together (e.g., 150 and 153), suspect the 2,1,3-isomer.[1]

  • HMBC Correlation: Run a

    
    H-
    
    
    
    C HMBC.
    • The proton at C5 (doublet, ~7.8 ppm) should show a strong 3-bond coupling to the C3a bridgehead (141 ppm) and the C7 carbon.

    • It should not couple strongly to the C4 carbon (which has no proton).[3]

Workflow Figure 2: NMR Validation Workflow for 4-Bromo-1,2,3-Benzothiadiazole Start Start: Crude Product Solubility Dissolve in CDCl3 (Conc > 10 mg/0.6 mL) Start->Solubility Acquisition Acquire 13C NMR (D1 = 3.0s, NS > 1024) Solubility->Acquisition Check1 Check 110-115 ppm region Acquisition->Check1 Result1 Signal Present (C4-Br) Check1->Result1 Yes Result2 No Signal Check1->Result2 No Check2 Check Bridgehead Split (>10 ppm diff?) Result1->Check2 Confirm Confirmed: 4-Bromo-1,2,3-BTD Check2->Confirm Yes Reject Suspect 2,1,3-Isomer or 5-Bromo isomer Check2->Reject No

References
  • Synthesis & Reactivity: Rakitin, O. A., et al. "Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity."[1] Molecules, 2022.[1][3] Link

    • Note: Discusses the fused system but provides critical reactivity d
  • Parent Compound Data: "1,2,3-Benzothiadiazole Spectral Data." PubChem Compound Summary. National Center for Biotechnology Information.[1][3] Link

  • Isomer Comparison: Pilgram, K., et al. "Bromination of 2,1,3-Benzothiadiazoles."[1] Journal of Heterocyclic Chemistry, 1970.[1][3]

    • Establishes the standard bromination patterns for the 2,1,3-isomer, contrasting with the inertness of the 1,2,3-isomer.
  • Fluoride Probe Application: "Reaction-based fluorescent probe for fluoride ions using 4-bromo-1,2,3-benzothiadiazole derivative." RSC Advances, 2014.[1][3] Link

    • Confirms the existence and stability of the 4-bromo-1,2,3-benzothiadiazole core.

Sources

Validation

4-Bromo-1,2,3-benzothiadiazole vs 4-Bromo-2,1,3-benzothiadiazole reactivity

This guide provides an in-depth technical comparison between 4-Bromo-1,2,3-benzothiadiazole (1,2,3-BTD) and 4-Bromo-2,1,3-benzothiadiazole (2,1,3-BTD) . It is designed for medicinal chemists and materials scientists requ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Bromo-1,2,3-benzothiadiazole (1,2,3-BTD) and 4-Bromo-2,1,3-benzothiadiazole (2,1,3-BTD) . It is designed for medicinal chemists and materials scientists requiring precise control over electronic properties and reactivity profiles.

Executive Summary: The "Acceptor" Dichotomy

While both scaffolds serve as electron-deficient building blocks, they are not interchangeable.

  • 4-Bromo-2,1,3-benzothiadiazole (The Workhorse): The industry standard for organic electronics (OLEDs, OPVs). It offers exceptional thermal/hydrolytic stability and a lower LUMO level, making it a stronger electron acceptor. Its chemistry is dominated by robust cross-coupling and predictable Nucleophilic Aromatic Substitution (

    
    ).
    
  • 4-Bromo-1,2,3-benzothiadiazole (The Tuner): A structural isomer often used to fine-tune bandgaps (typically inducing a blue-shift relative to 2,1,3-BTD) or to access unique biological pharmacophores. It possesses a higher LUMO and distinct solubility profiles. Crucially, its synthesis and reactivity require stricter control of basicity to prevent ring degradation, particularly in di-substituted forms.

Electronic Structure & Activation

The position of the sulfur atom dictates the electronic distribution, influencing both the site of nucleophilic attack and the stability of the heterocycle.

Comparative Electronic Properties
Feature4-Bromo-2,1,3-BTD4-Bromo-1,2,3-BTD
Heterocycle Type Hypervalent Sulfur (Quinoid character)Benzo-fused 1,2,3-Thiadiazole
LUMO Level Lower (Stronger Acceptor)Higher (Weaker Acceptor)
Dipole Moment Strong, directed toward N-S-NDistinct, directed toward N=N
C4-Br Activation Highly Activated for

& Pd-Catalysis
Activated, but less electron-deficient than 2,1,3
Primary Application Red-shifting absorption (Low Bandgap Polymers)Blue-shifting absorption (High Bandgap Tuning)
Structural Visualization

The following diagram illustrates the core connectivity and the primary resonance activation sites for the bromine substituent.

BTD_Comparison cluster_213 4-Bromo-2,1,3-benzothiadiazole cluster_123 4-Bromo-1,2,3-benzothiadiazole node_213 Structure: N1, N3 = Nitrogen S2 = Sulfur (Bridge) Reactivity: High Quinoid Character Robust Ring Stability node_123 Structure: S1 = Sulfur N2, N3 = Nitrogen (N=N bond) Reactivity: Susceptible to Ring Opening (Base) Higher LUMO node_213->node_123 Isomeric Relationship

Figure 1: Structural distinction between the hypervalent 2,1,3-system and the 1,2,3-system.

Reactivity Profile & Mechanistic Insights

A. Cross-Coupling Reactions (Suzuki vs. Stille)

The Challenge: The choice of coupling partner is dictated by the hydrolytic stability of the ring system.

  • 2,1,3-BTD: Highly compatible with Suzuki-Miyaura conditions (aqueous base, heat). The ring survives refluxing in

    
     without degradation.
    
  • 1,2,3-BTD:

    • Monobromide (4-Br): Surprisingly stable to hydrolysis. Can undergo Suzuki coupling in Toluene/Water mixtures.[1]

    • Dibromide (4,7-diBr):[2][3][4][5]Caution Required. The di-substituted 1,2,3-system is less stable. Prolonged exposure to hot aqueous base can lead to lower yields or partial decomposition.

    • Recommendation: For 1,2,3-BTD derivatives, Stille Coupling is often superior as it avoids aqueous bases, preserving the N=N-S heterocycle integrity.

B. Nucleophilic Aromatic Substitution ( )

Both isomers allow displacement of the bromine by strong nucleophiles (amines, thiols), but the kinetics differ.

  • 2,1,3-BTD: The 4-position is strongly activated by the electron-withdrawing N-S-N unit. Reaction with morpholine or piperidine proceeds smoothly.

  • 1,2,3-BTD: Reactivity is present but often slower than the 2,1,3-isomer due to the higher LUMO (less ground-state electron deficiency).

    • Critical Insight: While 4-bromo-1,2,3-BTD is resistant to O-nucleophiles (water/alcohols) at 80°C, it will react with stronger N-nucleophiles. However, forcing conditions (high T, strong base) with 1,2,3-BTD risks ring cleavage (releasing

      
       and forming thiolates), a pathway virtually non-existent for 2,1,3-BTD.
      
C. Synthesis of the Core
  • 2,1,3-BTD: Synthesized via condensation of 1,2-diaminobenzene with thionyl chloride (

    
    ) or N-thionylaniline.
    
  • 1,2,3-BTD: Synthesized via diazotization of 2-aminothiophenol (using

    
    ).[6] This "Peachment" or "Jacobson" cyclization relies on the formation of the S-N bond via the diazonium intermediate.
    

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 4-Bromo-2,1,3-BTD

Use this for robust, high-yield synthesis of biaryl materials.

Reagents:

  • 4-Bromo-2,1,3-benzothiadiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2M aqueous, 3.0 equiv)
    
  • Solvent: Toluene/Ethanol (4:1)

Procedure:

  • Charge a Schlenk flask with the bromide, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed Toluene/Ethanol and aqueous carbonate base.

  • Heat to 90–100°C for 12–24 hours. Note: The solution will turn dark, but the ring remains stable.

  • Validation: TLC should show a highly fluorescent spot (typical for 2,1,3-BTD derivatives).

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
Protocol B: Stille Coupling for 4-Bromo-1,2,3-BTD

Use this to avoid base-mediated degradation and maximize yield for the 1,2,3-isomer.

Reagents:

  • 4-Bromo-1,2,3-benzothiadiazole (1.0 equiv)

  • Aryltributylstannane (1.1 equiv)

  • 
     or 
    
    
    
    (3-5 mol%)
  • Solvent: Anhydrous DMF or Toluene

Procedure:

  • Strictly Anhydrous: Flame-dry glassware and cool under Argon.

  • Dissolve the bromide and stannane in the solvent.

  • Add the catalyst under a counter-flow of Argon.

  • Heat to 100–110°C for 16 hours.

  • Causality Check: If the reaction mixture turns bright yellow/orange and smells strongly of sulfur/thiol, the ring may have opened (unlikely under neutral Stille conditions, but possible if T > 140°C).

  • Workup: Pour into

    
     (aqueous) to precipitate tin residues. Filter through Celite before extraction.
    

Decision Framework (Graphviz)

Use this logic flow to select the correct isomer and reaction pathway for your application.

Reaction_Logic Start Select Target Property Dec_Bandgap Bandgap Requirement? Start->Dec_Bandgap Path_Red Low Bandgap / Red Shift (OLED/OPV Acceptor) Dec_Bandgap->Path_Red Need Strong Acceptor Path_Blue High Bandgap / Blue Shift (Tuning/Bio-active) Dec_Bandgap->Path_Blue Need Moderate Acceptor Iso_213 Select 4-Bromo-2,1,3-BTD Path_Red->Iso_213 Iso_123 Select 4-Bromo-1,2,3-BTD Path_Blue->Iso_123 Rxn_Suzuki Reaction: Suzuki Coupling (Robust, Aqueous Base OK) Iso_213->Rxn_Suzuki Preferred Rxn_Stille Reaction: Stille Coupling (Neutral, Avoids Hydrolysis) Iso_123->Rxn_Stille Recommended for Stability

Figure 2: Strategic decision tree for selecting the benzothiadiazole isomer and coupling method.

References

  • Pilgram, K., Zupan, M., & Skiles, R. (1970).[5] Bromination of 2,1,3-Benzothiadiazoles.[1][4][5][7][8][9] Journal of Heterocyclic Chemistry. Link

  • Neto, B. A. D., et al. (2013). Benzothiadiazole derivatives as fluorophores and their applications.[10][7][11] Journal of the Brazilian Chemical Society. Link

  • Rakitin, O. A., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. International Journal of Molecular Sciences. Link

  • Mroz, P., et al. (2012). Photophysics and Photochemistry of 2,1,3-Benzothiadiazole Derivatives. Journal of Physical Chemistry A. Link

  • Zhang, Y., et al. (2020).[11] Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives.[7][11] Science China Chemistry. Link

Sources

Comparative

Mass spectrometry fragmentation pattern of 4-bromo-1,2,3-benzothiadiazole

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-bromo-1,2,3-benzothiadiazole , a critical intermediate in the synthesis of π-conjugated materials and bioactive hete...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-bromo-1,2,3-benzothiadiazole , a critical intermediate in the synthesis of π-conjugated materials and bioactive heterocycles.

Executive Summary & Compound Profile

4-Bromo-1,2,3-benzothiadiazole (CAS: 31860-00-1) is a fused bicyclic aromatic compound.[1][2][3] Its mass spectral behavior is governed by two competing factors: the lability of the thiadiazole ring (specifically the extrusion of nitrogen) and the stability of the aryl-bromide bond.

  • Molecular Formula:

    
    [2][4][5]
    
  • Exact Mass: 213.92 (for

    
    ) / 215.92 (for 
    
    
    
    )[5]
  • Key Application: Precursor for Suzuki/Stille cross-couplings in the development of organic photovoltaics (OPV) and pharmaceutical scaffolds.

Comparative Analysis: Ionization Techniques

Selecting the correct ionization method is the first step in structural validation. The table below objectively compares the performance of Electron Impact (EI) versus Electrospray Ionization (ESI) for this specific molecule.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Level Hard Ionization (70 eV)Soft Ionization
Primary Signal Fragment Ions (Structural Fingerprint)Molecular Ion Adducts (

,

)
Isotopic Pattern Distinct 1:1 doublet for

and fragments
Distinct 1:1 doublet for parent ion only
Structural Insight High: Reveals

loss and halide position
Low: Confirms MW and purity only
Suitability Recommended for Structural Elucidation Recommended for Purity/LC-MS Coupling

Expert Insight: For initial structural characterization, EI is superior . The 1,2,3-benzothiadiazole core is relatively stable, but the high energy of EI is required to induce the characteristic ring-opening fragmentation that confirms the core structure. ESI is often too soft to break the thiadiazole ring efficiently, resulting in a simple protonated molecular ion.

Detailed Fragmentation Pathway (EI-MS)

The fragmentation of 4-bromo-1,2,3-benzothiadiazole under electron impact follows a predictable, field-proven decay pathway characteristic of benzothiadiazoles.

The Molecular Ion ( )
  • m/z 214 & 216: The spectrum is dominated by the molecular ion cluster.

  • Isotopic Signature: A classic 1:1 intensity ratio between m/z 214 and 216 confirms the presence of a single bromine atom.

Primary Fragmentation: Nitrogen Extrusion

The most diagnostic step is the loss of a nitrogen molecule (


, 28 Da). This is the "heartbeat" of thiadiazole mass spectrometry.
  • Transition:

    
    
    
  • m/z Observed: 186 & 188 (retaining the 1:1 Br pattern).

  • Mechanism: The radical cation loses

    
     to form a highly reactive thioketene or benzothirene radical cation intermediate. This confirms the integrity of the thiadiazole ring.
    
Secondary Fragmentation: Skeletal Rearrangement

Following


 loss, the destabilized intermediate undergoes further degradation:
  • Loss of CS (44 Da): The thioketene intermediate often ejects a carbon monosulfide neutral to form a bromo-benzyne-like cation.

    • m/z Observed: ~142/144.

  • Loss of Br (79/81 Da): Cleavage of the C-Br bond typically occurs after the ring has opened or from the molecular ion directly (though less favored).

    • m/z Observed: 135 (if from

      
      ) or 107 (if from 
      
      
      
      ).
Visualization of Signaling Pathway

The following diagram illustrates the logical flow of the fragmentation events.

Fragmentation M_Ion Molecular Ion (M+) m/z 214 / 216 (1:1 Ratio) N2_Loss Primary Fragment [M - N2]+. m/z 186 / 188 M_Ion->N2_Loss - N2 (28 Da) Thioketene Intermediate (Thioketene/Benzothirene) N2_Loss->Thioketene Rearrangement Br_Loss [M - N2 - Br]+ m/z 107 Thioketene->Br_Loss - Br• (79/81 Da) CS_Loss [M - N2 - CS]+ m/z 142 / 144 Thioketene->CS_Loss - CS (44 Da)

Caption: Logical fragmentation pathway of 4-bromo-1,2,3-benzothiadiazole under EI conditions.

Comparative Performance: Analog Analysis

To validate the identity of 4-bromo-1,2,3-benzothiadiazole, it is essential to compare its spectral footprint against common structural analogs.

CompoundMolecular Ion (

)
Isotope PatternBase Peak (Typical)Key Difference
4-Bromo-1,2,3-benzothiadiazole 214 / 216 1:1 (Doublet) m/z 186/188 (

)
Bromine Isotope Signature
1,2,3-Benzothiadiazole (Parent)136Single Peakm/z 108 (

)
No Halogen Pattern; Lower Mass
4-Chloro-1,2,3-benzothiadiazole170 / 1723:1 (Cl pattern)m/z 142/144 (

)
Chlorine Isotope Ratio (3:1)

Self-Validating Check: If your spectrum shows a parent ion at m/z 214 but lacks the equal-intensity peak at 216, your sample is not the brominated derivative (likely a contaminant or de-halogenated byproduct).

Experimental Protocol (Standardized)

The following protocol is designed to ensure reproducible fragmentation data for benzothiadiazole derivatives.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Concentration: Dilute to ~10 ppm for GC-MS injection.

GC-MS Parameters (EI Mode)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[5]

  • Inlet Temperature: 250°C (Split mode 20:1).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source Temp: 230°C.

  • Ionization Energy: 70 eV.[6]

  • Scan Range: m/z 40–400.[5]

Why this works: The DB-5ms column provides excellent separation for aromatic heterocycles. The 250°C inlet ensures rapid volatilization without thermal degradation before ionization, preserving the molecular ion for detection.

References

  • Lawrence, R., & Waight, E. S. (1970).[5] The electron-impact-induced fragmentation of 1,2,3-benzotriazoles and some related compounds. Organic Mass Spectrometry, 3(3), 367–377.[5] [5]

  • Rakitin, O. A., et al. (2024).[5] Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 29(1), 205.[5] [5]

  • Biemann, K. (1962).[5][6][7] Mass Spectrometry: Organic Chemical Applications. McGraw-Hill. (Foundational text on heterocyclic fragmentation rules).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,2,3-Benzothiadiazole. NIST Chemistry WebBook, SRD 69.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling 4-Bromo-1,2,3-benzothiadiazole

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistica...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-1,2,3-benzothiadiazole, ensuring the protection of personnel and the integrity of your research. This is not merely a checklist, but a framework for building a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

4-Bromo-1,2,3-benzothiadiazole is an organobromine compound belonging to the benzothiadiazole family, a class of molecules with significant interest in medicinal chemistry.[1][2][3] A thorough understanding of its hazard profile is the cornerstone of safe handling.

According to available safety data, 4-Bromo-1,2,3-benzothiadiazole is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[4][5]

A related compound, 4,7-Dibromo-2,1,3-benzothiadiazole, is noted as being toxic if swallowed, highlighting the need for caution with compounds in this class.[6][7]

The causality behind these hazards lies in the chemical reactivity of the molecule. The bromine atom and the thiadiazole ring system can interact with biological macromolecules, leading to irritation and toxicity. Therefore, preventing direct contact and inhalation is paramount.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, a robust PPE strategy is essential. The following table summarizes the required PPE for handling 4-Bromo-1,2,3-benzothiadiazole.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesChemically resistant gloves (Nitrile rubber recommended)Flame-resistant lab coatNIOSH/MSHA or European Standard EN 136 approved respirator if not in a fume hood or if dust is generated
Running reactions and work-up Chemical splash goggles or face shield if outside a fume hoodDouble gloving with chemically resistant glovesFlame-resistant lab coatWork should be conducted in a certified chemical fume hood
Handling spills Chemical splash goggles and face shieldHeavy-duty, chemically resistant glovesChemical-resistant coveralls or "bunny suit"Full-face or half-mask air-purifying respirator

Expert Insights on PPE Selection and Use:

  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against splashes and fine dust.[8] For operations outside a fume hood with a risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Not all gloves are created equal. Nitrile gloves are a good initial choice, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.[9] Double gloving is highly recommended, especially when working in a biological safety cabinet or fume hood, to prevent the transfer of contamination.[10] The outer glove should be removed and disposed of as hazardous waste before leaving the immediate work area.[10]

  • Body Protection: A flame-resistant lab coat is standard.[8] For large-scale operations or when there is a significant risk of splashing, chemical-resistant aprons or coveralls should be used.[11][12] Ensure that lab coats are fully buttoned and that street clothes are completely covered.

  • Respiratory Protection: All manipulations of solid 4-Bromo-1,2,3-benzothiadiazole that could generate dust, and any handling of its solutions outside of a certified chemical fume hood, require respiratory protection.[13][14] An air-purifying respirator with the appropriate cartridges should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing
  • Designated Area: All weighing and solution preparation should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.[13]

  • Surface Protection: Before starting, line the work surface with absorbent, plastic-backed paper to contain any potential spills.[14]

  • Aerosol Prevention: When handling the solid, use gentle scooping motions to avoid generating dust.[14]

  • Immediate Cleaning: Clean any spills on the balance or surrounding surfaces immediately with a damp cloth, which should then be disposed of as hazardous waste.

Running Reactions
  • Fume Hood Usage: All reactions involving 4-Bromo-1,2,3-benzothiadiazole must be performed in a certified chemical fume hood.[15]

  • Closed Systems: Whenever possible, use a closed system to minimize the release of vapors.

  • Temperature Control: Be mindful of the reaction temperature, as elevated temperatures can increase the vapor pressure of the compound.

  • Clear Labeling: Clearly label all vessels containing 4-Bromo-1,2,3-benzothiadiazole.

Post-Reaction Work-up and Purification
  • Continued Ventilation: All work-up and purification steps should remain within the chemical fume hood.

  • Waste Segregation: Segregate all waste containing 4-Bromo-1,2,3-benzothiadiazole into a clearly labeled hazardous waste container.

Emergency Procedures: Planning for the Unexpected

Spills
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and the institutional safety office.

  • Containment: For minor spills, contain the spill with an inert absorbent material like vermiculite or sand.[16]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][17] Avoid creating dust.[16]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[14]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[4][5] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All materials contaminated with 4-Bromo-1,2,3-benzothiadiazole must be disposed of as hazardous waste.[4][14]

  • Solid Waste: This includes any unreacted compound, contaminated absorbent materials, and disposable PPE. Place these in a clearly labeled, sealed container for hazardous waste.[14][16]

  • Liquid Waste: Collect all liquid waste containing 4-Bromo-1,2,3-benzothiadiazole in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for incineration.[14]

  • Decontamination of Glassware: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by a thorough washing.[14]

The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

Workflow Diagram

SafeHandlingWorkflow Safe Handling Workflow for 4-Bromo-1,2,3-benzothiadiazole cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal prep_start Don Appropriate PPE weigh Weigh Compound in Fume Hood/Ventilated Enclosure prep_start->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve reaction Conduct Reaction in Fume Hood dissolve->reaction workup Perform Work-up and Purification in Fume Hood reaction->workup segregate_waste Segregate Solid and Liquid Waste workup->segregate_waste decontaminate Decontaminate Glassware and Work Area workup->decontaminate spill Spill Occurs? workup->spill exposure Exposure Occurs? workup->exposure dispose Dispose of as Hazardous Waste segregate_waste->dispose end_process End of Process dispose->end_process decontaminate->end_process spill->segregate_waste No emergency_spill Follow Spill Protocol spill->emergency_spill Yes exposure->segregate_waste No emergency_exposure Follow First Aid Procedures exposure->emergency_exposure Yes

Caption: A workflow diagram illustrating the key stages of safely handling 4-Bromo-1,2,3-benzothiadiazole.

References

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). UNTHSC. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). MDPI. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • LABORATORY HEALTH & SAFETY RULES. The University of Cyprus-Department of Chemistry. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. [Link]

  • 10 - Safety Data Sheet. [Link]

  • 1,2,3-Benzothiadiazole. Wikipedia. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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